alpha-D-Mannose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PQMKYFCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015858 | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available., Solid | |
| Record name | alpha-D-Mannopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
713.0 mg/mL at 17 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-15-3, 101357-07-7, 3458-28-4 | |
| Record name | α-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-D-Mannose | |
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| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
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| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |
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| Record name | .ALPHA.-D-MANNOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Alpha D Mannose
Cellular Uptake and Initial Phosphorylation of alpha-D-Mannose
The metabolic activation of this compound begins with its transport into the cell and subsequent phosphorylation. While mannose can enter cells through glucose transporters, some cells, like human fibroblasts and hepatoma cells, possess efficient, specific transport systems for D-mannose. oup.com In some bacteria, a phosphotransferase system (PTS) is responsible for both the uptake and simultaneous phosphorylation of mannose. wikipedia.orgpathbank.org
Formation of this compound 6-Phosphate (Man-6-P) by Hexokinase
Once inside the cell, this compound is phosphorylated by the enzyme hexokinase to form this compound 6-Phosphate (Man-6-P). wikipedia.orgnih.govsmolecule.comnih.govwikidoc.org This initial step is analogous to the phosphorylation of glucose and serves to trap the sugar within the cell, committing it to further metabolic pathways. wikipedia.org Hexokinase can phosphorylate various hexoses, including D-fructose and D-glucose, in addition to D-mannose. uniprot.org This reaction is a crucial entry point for mannose into both energy metabolism and biosynthetic pathways. nih.govwikidoc.org
Interconversion with other Hexose Phosphates
Following its formation, Man-6-P stands at a metabolic crossroads, where its fate is determined by the action of two key enzymes: Phosphomannose Isomerase and Phosphomannomutase 2. researchgate.net
Phosphomannose Isomerase (MPI) Activity and Fructose-6-Phosphate (B1210287) Linkage
Phosphomannose isomerase (MPI), also known as mannose-6-phosphate (B13060355) isomerase (PMI), catalyzes the reversible interconversion of Man-6-P and Fructose-6-Phosphate (Fru-6-P). wikipedia.orgnih.govwikipedia.orgresearchgate.net This enzymatic step provides a direct link between mannose metabolism and glycolysis, as Fru-6-P is a key intermediate in the glycolytic pathway. wikipedia.orgnih.gov The reaction is crucial for the catabolism of mannose, with studies indicating that a large majority of intracellular D-mannose is channeled into the glycolytic pathway via MPI. researchgate.netbiorxiv.org The enzyme is a metalloenzyme, dependent on zinc as a cofactor, and it specifically acts on the beta anomer of Man-6-P. wikipedia.org
Phosphomannomutase 2 (PMM2) Catalysis to this compound 1-Phosphate (Man-1-P)
Alternatively, Man-6-P can be converted to this compound 1-Phosphate (Man-1-P) by the enzyme Phosphomannomutase 2 (PMM2). researchgate.nettaylorandfrancis.comresearchgate.net This reaction is a critical and committed step in the pathway leading to the synthesis of activated mannose donors required for glycosylation. nih.gov PMM2 catalyzes the reversible transfer of a phosphate (B84403) group from the C6 to the C1 position of the mannose sugar. nih.gov The enzyme requires activation by bisphosphorylated sugars such as glucose 1,6-bisphosphate or mannose 1,6-bisphosphate. nih.gov A deficiency in PMM2 activity leads to a reduction in the availability of Man-1-P, which is essential for the synthesis of various glycoconjugates. nih.gov
Synthesis of Nucleotide Sugars and Glycan Precursors
The final step in the activation of this compound for its role in glycosylation is the formation of a nucleotide sugar, a high-energy donor molecule.
GDP-alpha-D-Mannose (GDP-Man) Formation from this compound 1-Phosphate
The activated mannose donor, Guanosine (B1672433) diphosphate-alpha-D-mannose (GDP-Man), is synthesized from Man-1-P and guanosine triphosphate (GTP). nih.govrsc.orgresearchgate.net This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase. creative-enzymes.comnih.govmdpi.comfrontiersin.orgwikipedia.org The enzyme facilitates the transfer of a guanylyl group from GTP to Man-1-P, releasing pyrophosphate in the process. wikipedia.org GDP-Man is a central precursor for the synthesis of a wide array of glycans, including those found in glycoproteins and glycolipids. nih.govcreative-enzymes.comcreative-proteomics.com The availability of GDP-Man is crucial for numerous glycosylation reactions that occur in the endoplasmic reticulum and Golgi apparatus. frontiersin.orgwikipedia.org
Dolichol-Phosphate Mannose (Dol-P-Man) Synthesis for N-Glycosylation
The synthesis of dolichol-phosphate mannose (Dol-P-Man) is a critical step in the biosynthesis of N-linked glycans, which are essential for the proper folding, stability, and function of many eukaryotic proteins. ontosight.ai This process primarily occurs in the endoplasmic reticulum (ER). ontosight.ai
The synthesis of Dol-P-Man begins with the formation of dolichol phosphate (Dol-P) from dolichol, a long-chain polyisoprenol lipid, through the action of dolichol kinase. ontosight.ai Subsequently, the enzyme dolichol-phosphate mannosyltransferase (also known as Dol-P-Man synthase) catalyzes the transfer of a mannose residue from guanosine diphosphate-mannose (GDP-mannose) to Dol-P, forming Dol-P-Man. ontosight.aiuniprot.org In mammals, this synthase is a complex of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3. nih.gov In contrast, in yeast and some protozoan parasites, a single protein performs this function. nih.gov
Dol-P-Man acts as a high-energy mannose donor for the elongation of a lipid-linked oligosaccharide (LLO) precursor, which is assembled on the cytoplasmic face of the ER membrane. ontosight.ai This precursor, with the structure Man5GlcNAc2-P-Dol, is then "flipped" into the ER lumen. Within the lumen, additional mannose residues, donated from Dol-P-Man, are added to the LLO to form the final core glycan, Glc3Man9GlcNAc2. nih.gov This completed oligosaccharide is then transferred from the dolichol carrier to a specific asparagine residue (Asn) within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain by the oligosaccharyltransferase (OST) complex. nih.gov
The synthesis of Dol-P-Man is a highly regulated and essential pathway. Disruptions in this pathway can lead to congenital disorders of glycosylation (CDG), a group of genetic diseases characterized by defects in protein glycosylation. ontosight.ai
Table 1: Key Enzymes and Molecules in Dol-P-Man Synthesis for N-Glycosylation
| Molecule/Enzyme | Function | Cellular Location |
| Dolichol | A long-chain polyisoprenol lipid that serves as a membrane anchor. | Endoplasmic Reticulum |
| Dolichol Kinase | Catalyzes the phosphorylation of dolichol to form dolichol phosphate. | Endoplasmic Reticulum |
| GDP-Mannose | The primary activated form of mannose used in glycosylation reactions. | Cytoplasm/Endoplasmic Reticulum |
| Dolichol-Phosphate Mannosyltransferase (DPM Synthase) | Catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate. uniprot.org | Endoplasmic Reticulum Membrane |
| Dolichol-Phosphate Mannose (Dol-P-Man) | A high-energy mannose donor for N-glycosylation. ontosight.aipnas.org | Endoplasmic Reticulum |
| Oligosaccharyltransferase (OST) | Transfers the completed oligosaccharide from the dolichol carrier to the nascent polypeptide. | Endoplasmic Reticulum Membrane |
Metabolic Flux and Catabolic Fate of this compound
The metabolic fate of this compound is primarily divided between two key pathways: catabolism for energy production and utilization in glycosylation pathways. nih.govresearchgate.net The direction of mannose flux is largely determined by the relative activities of two key enzymes: phosphomannose isomerase (MPI) and phosphomannomutase (PMM2). nih.govresearchgate.net
Upon entering the cell, mannose is phosphorylated by hexokinase to form mannose-6-phosphate (Man-6-P). researchgate.net From this point, the metabolic pathway can diverge:
Catabolic Pathway: Mannose-6-phosphate can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate. researchgate.net Fructose-6-phosphate is an intermediate in the glycolytic pathway and can be further metabolized to generate ATP. researchgate.net In mammalian cells, a significant portion, estimated at 95-98%, of intracellular mannose is directed towards catabolism via MPI. nih.gov
Anabolic (Glycosylation) Pathway: Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate by phosphomannomutase (PMM2). nih.gov Mannose-1-phosphate is then activated to GDP-mannose, which serves as the mannosyl donor for the synthesis of various glycoconjugates, including N-linked glycans. nih.gov
The balance between these two pathways is crucial for cellular function. A higher ratio of MPI to PMM2 activity favors catabolism, while a lower ratio directs more mannose towards glycosylation. nih.gov Studies using stable isotope tracing have shown that while a large percentage of mannose is catabolized, it is still a more efficient precursor for N-glycans than glucose. nih.gov Specifically, 1.8% of transported mannose is incorporated into N-glycans, compared to only 0.026% of transported glucose. nih.gov
The catabolism of mannose has been observed to be similar to that of glucose. nih.gov In some organisms, such as Pseudomonas protegens, mannose-derived carbons have been shown to enter central carbon metabolism via fructose-1,6-bisphosphate and can cycle backward through the upper Embden-Meyerhof-Parnas pathway to feed into the Entner-Doudoroff pathway. biorxiv.org
Table 2: Key Enzymes in the Metabolic Flux of this compound
| Enzyme | Abbreviation | Function | Pathway |
| Hexokinase | HK | Phosphorylates mannose to mannose-6-phosphate. researchgate.net | Initial step for both pathways |
| Phosphomannose Isomerase | MPI | Isomerizes mannose-6-phosphate to fructose-6-phosphate. researchgate.net | Catabolism (Glycolysis) |
| Phosphomannomutase 2 | PMM2 | Converts mannose-6-phosphate to mannose-1-phosphate. nih.gov | Anabolism (Glycosylation) |
Roles of Alpha D Mannose in Glycobiology
Structural Integration into Glycoproteins and Glycolipids
Alpha-D-Mannose is a key building block in the synthesis of glycoproteins and glycolipids, contributing significantly to their structure and function. ontosight.aimedchemexpress.com It is incorporated into the oligosaccharide chains of these molecules through complex enzymatic pathways. ontosight.ainih.gov
N-Linked Glycosylation Pathways and Oligosaccharide Chain Elongation
N-linked glycosylation is a major form of protein modification where a pre-assembled oligosaccharide is transferred to an asparagine residue of a nascent polypeptide chain. wikipedia.orgwikipedia.org This process begins in the endoplasmic reticulum (ER) with the synthesis of a lipid-linked precursor oligosaccharide, dolichol-phosphate-oligosaccharide. wikipedia.orgreactome.org
The assembly of this precursor starts on the cytosolic face of the ER membrane. reactome.org GDP-mannose serves as the donor for the first five mannose residues. reactome.org Dolichol-phosphate-mannose (DPM), synthesized from dolichol-phosphate and GDP-alpha-D-mannose, is the donor for the subsequent four mannose residues added on the luminal side of the ER. wikipedia.orgreactome.org This entire precursor, with the final structure Glc3Man9GlcNAc2, is then transferred en bloc to the protein. wikipedia.orgpnas.org
Following the transfer, the oligosaccharide chain undergoes extensive processing, or elongation, in the ER and Golgi apparatus. wikipedia.orgplos.org This involves the sequential removal of glucose and some mannose residues by specific glycosidases, and the addition of other monosaccharides by glycosyltransferases. wikipedia.orgplos.org High-mannose type N-glycans are characterized by the presence of numerous mannose residues, often close to the number in the original precursor. wikipedia.orgsigmaaldrich.com Further processing leads to hybrid and complex type N-glycans, where the mannose core is decorated with other sugars. sigmaaldrich.comrsc.org
| Stage | Location | Key Molecules and Events Involving this compound | Enzymes |
|---|---|---|---|
| Precursor Synthesis | Endoplasmic Reticulum (ER) | Assembly of dolichol-linked oligosaccharide (Glc3Man9GlcNAc2). GDP-mannose and Dolichol-phosphate-mannose (DPM) act as mannose donors. wikipedia.orgreactome.org | Mannosyltransferases |
| En Bloc Transfer | ER Lumen | Transfer of the entire Glc3Man9GlcNAc2 precursor to an asparagine residue of a protein. wikipedia.orgpnas.org | Oligosaccharyltransferase |
| Processing/Elongation | ER and Golgi Apparatus | Trimming of glucose and mannose residues. Addition of other monosaccharides to form high-mannose, hybrid, and complex N-glycans. wikipedia.orgplos.org | Glycosidases (e.g., mannosidases), Glycosyltransferases |
O-Linked Glycosylation and Glycosylphosphatidylinositol (GPI)-Anchor Synthesis
In addition to N-linked glycosylation, this compound is a critical component of O-linked glycosylation and the synthesis of glycosylphosphatidylinositol (GPI) anchors.
O-Linked Glycosylation: This type of glycosylation involves the attachment of a sugar to the hydroxyl group of serine or threonine residues of a protein. wikipedia.org A specific form, O-mannosylation, is initiated in the ER by the transfer of a mannose residue from dolichol-P-mannose to the protein. nih.govwikipedia.org This process is catalyzed by protein O-mannosyltransferases (POMTs). nih.gov O-mannose glycans are crucial for the function of certain proteins, such as α-dystroglycan, where they play a role in connecting the cell to the extracellular matrix. nih.govnih.gov
GPI-Anchor Synthesis: GPI anchors are complex glycolipids that attach proteins to the cell surface. mdpi.comfrontiersin.org The synthesis of the GPI anchor core structure occurs in the ER and involves the sequential addition of monosaccharides to a phosphatidylinositol molecule. mdpi.comfrontiersin.org this compound is a key component of the conserved core glycan, which has the structure Manα1-4GlcNα1-6myo-inositol. frontiersin.org Further mannose residues are added, with dolichol-phosphate-mannose serving as the mannose donor. reactome.orgfrontiersin.org In some organisms, a fourth mannose residue is added. frontiersin.org
| Process | Key Features Involving this compound | Functional Significance |
|---|---|---|
| O-Mannosylation | Initiated in the ER by the transfer of mannose from dolichol-P-mannose to serine or threonine residues. nih.govwikipedia.org | Essential for the function of proteins like α-dystroglycan, influencing cell-matrix interactions. nih.govnih.gov |
| GPI-Anchor Synthesis | Forms the core glycan structure (Manα1-4GlcNα1-6myo-inositol) and subsequent mannose additions. mdpi.comfrontiersin.org | Anchors proteins to the cell surface, facilitating their specific localization and function. mdpi.comfrontiersin.org |
Influence on Glycoprotein (B1211001) Conformation, Stability, and Functional Interactions
The incorporation of this compound into glycoproteins has a profound impact on their physical and functional properties. The glycan chains, rich in mannose, can influence the proper folding of newly synthesized proteins in the ER. ontosight.aipnas.org They can also enhance the stability of the mature glycoprotein, protecting it from proteolytic degradation. ontosight.aimdpi.com
Furthermore, the mannose residues on the surface of glycoproteins serve as recognition sites for various lectins, which are carbohydrate-binding proteins. ontosight.ai These interactions are fundamental to a wide range of biological processes, including cell-cell adhesion, immune surveillance, and pathogen recognition. ontosight.aifrontiersin.org For instance, the mannose receptor on immune cells recognizes mannose-containing glycans on the surface of pathogens, initiating an immune response. ontosight.ai
Synthesis of Complex Mannose-Containing Oligosaccharides and Polysaccharides
Beyond its role in glycoproteins and glycolipids, this compound is a constituent of various complex oligosaccharides and polysaccharides with diverse biological roles. rsc.orgrsc.org The specific arrangement and linkage of mannose units are critical for their function.
Alpha-1,2-Glycosidic Linkages in Oligomannosides
Oligomannosides, which are short chains of mannose residues, often feature alpha-1,2-glycosidic linkages. nih.gov These linkages are prevalent in the high-mannose type N-glycans found on many glycoproteins. rsc.org The synthesis of these structures is a step-wise process involving mannosyltransferases that add mannose residues in a specific order. ebi.ac.uk The presence of alpha-1,2-linked mannose is significant for recognition by certain lectins and antibodies. For example, specific oligomannosides with terminal alpha-1,2-linked mannose have been shown to be potent inhibitors of ligand binding to mannose 6-phosphate receptors. nih.gov
| Linkage Type | Commonly Found In | Significance |
|---|---|---|
| Alpha-1,2-Glycosidic Linkage | High-mannose N-glycans, Oligomannosides. rsc.org | Recognition by specific lectins and antibodies; important for receptor binding. nih.gov |
| Alpha-1,3-Glycosidic Linkage | Complex N-glycans, Branched mannans. rsc.org | Contributes to the branching and structural diversity of glycans; removal is a key step in N-glycan processing. rsc.orgnih.gov |
Alpha-1,6-Glycosidic Linkages and their Biological Significance
The alpha-1,6-glycosidic linkage is a covalent bond formed between the anomeric carbon (C1) of one alpha-mannose unit and the hydroxyl group on the sixth carbon (C6) of another mannose residue. This specific linkage is fundamental to the architecture of various essential biomolecules, particularly in the context of N-linked glycosylation and the cell walls of fungi.
The formation of these bonds is catalyzed by a family of enzymes known as alpha-1,6-mannosyltransferases. ontosight.aiwikipedia.org These enzymes are typically located in the Golgi apparatus and are crucial for the elongation and branching of mannan (B1593421) structures. ontosight.ainih.gov In the yeast Saccharomyces cerevisiae, the initiation-specific alpha-1,6-mannosyltransferase, OCH1, adds the first alpha-1,6-linked mannose residue to the core glycan (specifically Man₈GlcNAc₂ and Man₉GlcNAc₂ intermediates), which is the initial step in the synthesis of the outer mannan chain on many cell surface proteins. uniprot.org This process is vital for creating the polymannose backbone of the mannan polymer, a branched structure that provides structural integrity to the yeast cell wall. ontosight.aiyeastgenome.org
The biological significance of alpha-1,6-glycosidic linkages is profound, particularly for fungi. The mannan structures built upon these linkages are essential for cell wall morphogenesis, integrity, and function. ontosight.ainih.gov Disruption of the enzymes that form these bonds, such as the alpha-1,6-mannosyltransferase complex, can lead to compromised cell wall formation, making the organism more susceptible to environmental stress and reducing its pathogenicity. ontosight.ai This makes these enzymes a potential target for the development of novel antifungal therapies. ontosight.ai In addition to structural roles, proper functioning of the alpha-1,6-mannosyltransferase in the N-glycosylation pathway is also linked to other cellular processes, including calcium homeostasis and mitochondrial function in some yeasts. nih.gov While alpha-1,4-glycosidic bonds are more common in energy storage polysaccharides like glycogen (B147801), the alpha-1,6-glycosidic bonds are responsible for creating the crucial branching points in both glycogen and the amylopectin (B1267705) form of starch. fiu.eduaklectures.com
Structural Features of Branched Mannosides as Ligands
Branched mannosides, which are oligosaccharides containing multiple mannose units with branching points, serve as important ligands for a class of carbohydrate-binding proteins called lectins. The specific three-dimensional arrangement of mannose residues and the linkages connecting them are critical for recognition and binding affinity.
The interaction between a lectin and a mannoside is highly specific, depending on the precise structural features of the glycan. Key features include:
Terminal Mannose Residues: The non-reducing ends of the mannan branches are often the primary recognition sites for lectins. For instance, the bacterial adhesin FimH, a lectin found on uropathogenic Escherichia coli, specifically binds to high-mannose type N-glycans on the surface of human uroepithelial cells, an interaction that is a critical step in urinary tract infections. asm.org
Conformational Flexibility: The glycosidic linkages, particularly the α(1→6) linkage, provide significant conformational flexibility to the oligosaccharide chain due to an additional degree of torsional freedom around the C5-C6 bond. oup.com This flexibility allows the mannoside to adopt a conformation that fits optimally into the lectin's binding pocket.
The specificity of these interactions has been exploited in the design of glycomimetic ligands. These are molecules that mimic the structure of natural mannosides to act as antagonists, blocking the interaction between lectins and their endogenous ligands. researchgate.netacs.org For example, mannoside-based antagonists for FimH have been developed that effectively block bacterial adhesion to host cells. asm.org
Impact of High-Mannose Glycans on Monoclonal Antibody Pharmacokinetics and Glycan-Pairing
The N-linked glycans attached to the Fc region of monoclonal antibodies (mAbs) are a critical quality attribute that can significantly influence their therapeutic properties, including their pharmacokinetics (PK). researchgate.net While complex-type glycans are the most common, the presence of high-mannose glycans, particularly Man5 (M5), can lead to accelerated clearance of the mAb from circulation. oup.comscispace.com
Research has demonstrated that therapeutic IgGs containing high-mannose glycans on their Fc region are cleared more rapidly in humans compared to those with other glycan forms. oup.comscispace.com This increased clearance is believed to be mediated by mannose-binding receptors in the body, such as the Mannose Receptor (MR or CD206), which recognize the terminal mannose residues on these glycans and facilitate the internalization and degradation of the antibody. oup.comtandfonline.comnih.gov Studies have shown that the relative levels of the M5 glycan on mAbs decrease as a function of circulation time, providing direct evidence for their faster elimination. oup.comscispace.com
The concept of glycan-pairing further refines this understanding. An antibody has two heavy chains, each with an N-glycosylation site in the Fc region. The pairing can be symmetrical (both sites have the same type of glycan) or asymmetrical (the two sites have different glycans). tandfonline.comnih.gov The impact on clearance can depend on whether an antibody has one high-mannose glycan (asymmetrical pair) or two (symmetrical pair). tandfonline.comnih.gov One study demonstrated that binding affinity to the mannose receptor varies with the glyco-pair, with the symmetrical high-mannose glyco-pair exhibiting the strongest binding properties. tandfonline.com This suggests that mAbs with two high-mannose glycans might be cleared faster than those with only one. tandfonline.comnih.gov However, a separate study that directly measured the clearance of symmetrically and asymmetrically paired high-mannose forms found that both cleared at the same accelerated rate, indicating that the presence of just one high-mannose glycan may be sufficient to trigger rapid clearance. nih.gov
The table below summarizes findings from a study that calculated the relative elimination rates for a therapeutic mAb (Mab1) with different Fc glycoforms, illustrating the faster clearance of the high-mannose variant.
| Glycoform | Description | Relative Elimination Rate (vs. Total Mab) | Reference |
|---|---|---|---|
| G0F | Core-fucosylated, no terminal galactose | 1.0 | oup.com |
| G1F | Core-fucosylated, one terminal galactose | 1.0 | oup.com |
| M5 | High-mannose 5 | 1.6 | oup.com |
These findings underscore the importance of controlling the levels of high-mannose glycans during mAb manufacturing, as this attribute can directly affect the drug's pharmacokinetic profile and, consequently, its efficacy. scispace.comnih.gov
Alpha D Mannose in Cellular Recognition and Signaling
Cell Surface Alpha-Mannosidase Activity in Recognition Processes
In addition to receptor-mediated recognition, enzymatic activity at the cell surface contributes to mannose-based cellular interactions. Specifically, alpha-mannosidase activity has been identified on the surface of certain cells, such as hamster embryo fibroblasts, where it is thought to play a role in cell recognition and adhesion.
This cell surface alpha-mannosidase can hydrolyze terminal alpha-D-mannose residues from glycopeptides. Evidence suggests that this enzymatic activity is not due to secreted enzymes or cell lysis, but is an intrinsic property of the intact cell surface. The activity of this surface mannosidase can be inhibited by mannose-containing molecules like yeast mannan (B1593421) and ovalbumin, further supporting its location on the cell exterior.
The role of cell surface alpha-mannosidase in cell adhesion is supported by findings that surfaces coated with ovalbumin, a glycoprotein (B1211001) with high-mannose type glycans, promote the attachment and spreading of fibroblasts. This adhesion-mediating effect is diminished when the ovalbumin is pre-digested with alpha-mannosidase, indicating that the mannose residues are crucial for the interaction. Furthermore, inhibitors of mannosidase activity also inhibit cell attachment to these surfaces, suggesting that the enzymatic function of the surface mannosidase is directly involved in mediating cell adhesion. This suggests a model where polyvalent glycosidase surfaces can promote cell adhesion by interacting with their substrates on opposing cell surfaces, a mechanism that can be as effective as interactions mediated by well-known adhesion molecules like fibronectin and lectins.
Alpha D Mannose and Immune System Modulation
Innate Immune Response and Pathogen Recognition via Mannose Receptors
The innate immune system serves as the body's initial defense against invading pathogens and relies on a class of proteins known as pattern recognition receptors (PRRs) to identify conserved molecular structures on microorganisms. mdpi.comnih.gov The Mannose Receptor (MR, or CD206), a C-type lectin receptor, is a key PRR expressed predominantly on the surface of macrophages and dendritic cells. mdpi.comresearchgate.netmdpi.com
The primary function of the Mannose Receptor is to recognize and bind to carbohydrate structures, such as mannose and N-acetylglucosamine, which are commonly found on the surfaces of a wide array of pathogens including bacteria, fungi, viruses, and parasites. mdpi.com This binding event is crucial for the first line of defense, as it facilitates the internalization of these pathogens through endocytosis and phagocytosis, leading to their subsequent degradation within lysosomes. mdpi.comresearchgate.net Beyond simply clearing pathogens, the engagement of the Mannose Receptor can trigger intracellular signaling cascades that lead to the secretion of cytokines and the modulation of other cellular responses, providing a critical link between the innate and adaptive immune systems. mdpi.comresearchgate.net
Adaptive Immune Response Regulation
alpha-D-Mannose exerts profound regulatory effects on the adaptive immune system, primarily by promoting anti-inflammatory and tolerogenic pathways while suppressing aggressive effector responses.
One of the most significant immunoregulatory functions of this compound is its ability to induce the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.govnih.gov Studies have shown that supraphysiological levels of D-mannose can increase the proportion of Foxp3+ Tregs in mice. nih.gov This induction occurs when mannose stimulates the generation of Tregs from naive CD4+ T cells. nih.gov
The underlying mechanism involves the promotion of Transforming Growth Factor-beta (TGF-β) activation. nih.govnih.gov D-mannose treatment has been found to upregulate the expression of integrin αvβ8 and increase the production of reactive oxygen species (ROS) in T cells. nih.govnih.gov Both integrin αvβ8 and ROS are required to activate TGF-β from its latent form, which then drives the differentiation of naive T cells into suppressive Tregs. nih.gov This effect has been observed in both mouse and human cells. nih.govnih.gov
| Mediator | Effect of this compound | Mechanism | Outcome |
|---|---|---|---|
| Integrin αvβ8 | Upregulation | Required for the activation of latent TGF-β. nih.gov | Induction and augmentation of regulatory T cells (Tregs). nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Increased levels | ||
| TGF-β | Enhanced activation from latent form | Drives differentiation of naive CD4+ T cells into Tregs. nih.gov |
In concert with promoting Tregs, this compound actively suppresses the activity of various effector T cells (Teffs). This suppression contributes to its anti-inflammatory profile. nih.gov Research indicates that mannose can suppress type 1 helper T cells (Th1) and type 2 helper T cells (Th2) through a mechanism that is independent of Tregs and TGF-β. nih.gov It has been shown to directly suppress the production of Th1 cytokines (like Ifng and Il2) and Th2 cytokines (like Il4 and Il13) during the initial activation of CD4+ T cells. nih.gov
Furthermore, studies on psoriasis models have revealed that D-mannose treatment can suppress the proliferation and IL-17 production of pathogenic γδ T cells. frontiersin.org The mechanism for this suppression appears linked to the inhibition of glycolysis and the downstream AKT/mTOR/HIF-1α signaling pathway within these cells. frontiersin.org Additionally, the Mannose Receptor expressed on antigen-presenting cells can directly induce T-cell tolerance by interacting with the CD45 protein on the T-cell surface, inhibiting its activity and leading to impaired T-cell cytotoxicity. pnas.org
This compound has been shown to directly suppress the activation of inflammatory macrophages and curtail their production of key pro-inflammatory cytokines. nih.gov In in-vitro experiments, D-mannose limits the production of Interleukin-1β (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov The mechanism for this specific effect involves D-mannose raising intracellular levels of mannose-6-phosphate (B13060355), which in turn impairs glucose metabolism. nih.gov This metabolic shift results in the suppression of succinate-mediated HIF-1α activation, ultimately reducing the expression of the Il1b gene. nih.gov
Similarly, studies using a poly-D-mannose formulation demonstrated a down-regulation in the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages. mdpi.com In mouse models of colitis, D-mannose treatment significantly reduced the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, thereby alleviating inflammation. frontiersin.orgfrontiersin.org It is noteworthy, however, that the soluble form of the mannose receptor (sMR) has been shown to have a pro-inflammatory effect, binding to CD45 on macrophages and inducing the secretion of TNF, IL-6, and IL-12. frontiersin.orgnih.gov
| Cytokine | Effect of this compound Administration | Context/Model |
|---|---|---|
| IL-1β | Suppressed/Reduced Production | LPS-stimulated macrophages nih.gov; Mouse models of colitis frontiersin.orgfrontiersin.org |
| TNF-α | Suppressed/Reduced Production | LPS-stimulated macrophages mdpi.com; Mouse models of colitis frontiersin.orgfrontiersin.org |
| IL-6 | Suppressed/Reduced Production | LPS-stimulated macrophages mdpi.com; Mouse models of colitis frontiersin.orgfrontiersin.org |
Suppression of Effector T cell Activity
Interactions with the Gut Microbiome and Immunomodulatory Effects
The gut microbiome plays a pivotal role in shaping host immunity, and emerging evidence suggests that this compound can exert its immunomodulatory effects by influencing the composition of this microbial community. nih.govfrontiersin.org In studies involving mouse models, D-mannose supplementation was found to alter the gut microbiome, and these changes were associated with beneficial immune outcomes. nih.gov For instance, in a model of diet-induced obesity, mannose treatment altered the gut microbiota, which was linked to positive metabolic effects. nih.gov
In models of colitis, oral administration of mannose was shown to increase the diversity of the intestinal flora. frontiersin.org This shift in the microbiome was directly linked to the therapeutic effect; fecal microbiota transplantation from mannose-treated mice to mice with colitis conferred the same protective phenotype, including reduced intestinal expression of inflammatory genes like TNF-α, IL-6, and IL-1β. frontiersin.org The alteration of the gut microbiota by mannose may further influence Treg function, as certain microbial metabolites, such as short-chain fatty acids, are known to affect Treg differentiation. frontiersin.org However, some research suggests that mannose metabolism could also enhance the biosynthesis of lipopolysaccharide (LPS) in certain Gram-negative bacteria like Escherichia coli, which could potentially lead to gut dysbiosis and inflammation under specific conditions. bmj.com
Alpha D Mannose in Host Pathogen Interactions
Mechanism of Bacterial Adhesion Inhibition
The anti-adhesion mechanism of alpha-D-Mannose is rooted in its structural similarity to mannose-containing carbohydrate structures present on the surface of host epithelial cells. Pathogenic bacteria often utilize specialized protein structures, known as adhesins, to bind to these host cell receptors, facilitating colonization and subsequent infection. By introducing soluble this compound, a competitive environment is created where the bacterial adhesins are more likely to bind to the free-floating mannose molecules rather than the mannose receptors on the host cells. This effectively "disarms" the bacteria, preventing them from anchoring to the tissue and allowing them to be flushed out of the system, for instance, by the flow of urine. researchgate.netresearchgate.net
One of the most well-studied examples of this anti-adhesive mechanism involves uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). mdpi.com UPEC bacteria possess hair-like appendages called type 1 fimbriae, which are crucial for their virulence. asm.org At the very tip of these fimbriae is a specialized adhesin protein called FimH. frontiersin.orgnih.gov This FimH adhesin is a lectin that specifically recognizes and binds to mannosylated proteins, such as uroplakin Ia, which are abundantly expressed on the surface of urothelial cells lining the bladder. nih.govnih.govbeilstein-journals.org This binding is a critical prerequisite for UPEC to colonize the urinary tract, invade the host cells, and establish an infection. researchgate.netrsc.org
This compound functions as a competitive inhibitor of FimH adhesion. researchgate.netfrontiersin.org Due to its structural resemblance to the mannose-binding sites on urothelial glycoproteins, this compound can occupy the mannose-binding pocket of the FimH adhesin. frontiersin.orgbeilstein-journals.org This interaction involves the formation of multiple hydrogen bonds and van der Waals forces between the hydroxyl groups of the mannose sugar ring and specific amino acid residues within the FimH binding site, including Phe1, Asp47, Asp54, Gln133, Asn135, and Asp140. frontiersin.orgsrce.hr By saturating the FimH adhesins on the bacterial surface, this compound effectively masks their ability to bind to the urothelial cells. mdpi.compreprints.org This prevents the initial attachment of UPEC to the bladder wall, thereby inhibiting colonization and facilitating the elimination of the bacteria through the natural flow of urine. mdpi.com This binding is reversible and does not alter the conformation of the FimH protein. researchgate.netfrontiersin.org
| Parameter | Concentration | Assay/Condition | Reference |
|---|---|---|---|
| IC50 for Adhesion Inhibition | 0.51 mg/mL | Inhibition of E. coli EC14 adhesion to TCC-5637 urothelial cells. | researchgate.net |
| IC50 for Invasion Inhibition | 0.30 mg/mL | Inhibition of E. coli EC14 invasion into TCC-5637 urothelial cells. | researchgate.net |
| Complete Adhesion Inhibition | 4 mg/mL | Complete inhibition of E. coli EC14 adhesion to urothelial cells. | researchgate.net |
| Biofilm Interference | 50 mg/mL | Inhibition of biofilm formation by E. coli EC14. | researchgate.net |
The adhesion of UPEC via FimH is further strengthened by a fascinating biomechanical phenomenon known as a "catch-bond". biorxiv.org A catch-bond is a type of non-covalent bond whose lifespan increases when subjected to a tensile force. h1.coresearchgate.net The FimH adhesin consists of two main domains: a mannose-binding lectin domain and a fimbria-anchoring pilin (B1175004) domain. biorxiv.orgasm.org In the absence of force (low shear), these domains interact, holding the lectin domain in a low-affinity state for mannose. h1.co However, when subjected to the shear stress of urine flow, a tensile force is exerted on the fimbriae. biorxiv.orgresearchgate.net This force pulls the lectin and pilin domains apart, triggering an allosteric conformational change in the lectin domain. biorxiv.orgh1.co This change converts the mannose-binding site into a high-affinity state, significantly strengthening its grip on the mannosylated receptors of the host cell. h1.co This catch-bond mechanism allows UPEC to firmly adhere to the bladder wall and resist being washed away by urine flow. biorxiv.org While this mechanism enhances bacterial adhesion, it also means the high-affinity binding pocket is susceptible to inhibition by soluble this compound.
The significance of mannose in host-pathogen interactions extends beyond UPEC. Other pathogens also utilize mannose-specific adhesins. For instance, Klebsiella pneumoniae, another common cause of UTIs, expresses its own FimH adhesin. asm.org While structurally similar to the E. coli version, it can exhibit different fine receptor specificities and shear-dependent binding properties. asm.orgasm.org
Pathogens have also developed sophisticated evasion strategies to counteract host defenses that rely on recognizing mannose structures. The host's innate immune system includes the lectin complement pathway, which is activated when mannose-binding lectin (MBL) recognizes mannan (B1593421) structures on microbial surfaces. frontiersin.org Some pathogens evade this by altering their surface carbohydrates to lack the specific mannose patterns recognized by MBL. frontiersin.org For example, the fungus Candida albicans extends its α-1,6-mannose backbone on the cell wall, which acts to shield the underlying β-(1,3)-glucan layer from being recognized by the host's Dectin-1 receptor, a key pattern recognition receptor in antifungal immunity. plos.org
The interaction between this compound and bacterial adhesins like FimH is fundamentally a physical and inert process. frontiersin.orgnih.gov It does not involve a pharmacological, immunological, or metabolic action on either the host or the bacterium. nih.govpreprints.orgresearchgate.net this compound does not kill the bacteria or inhibit their growth; it merely prevents their attachment to host tissues. researchgate.netfrontiersin.org Studies have shown that even high concentrations of D-mannose have no effect on UPEC growth, viability, or motility. mdpi.compreprints.org Furthermore, D-mannose is a poor energy source for UPEC, which prefers sugars like glucose that are normally present in small amounts in urine. mdpi.com Therefore, the concentrations of D-mannose used for anti-adhesion therapy are considered irrelevant to bacterial metabolism. mdpi.compreprints.org This inert mechanism means that this compound is less likely to provoke the development of bacterial resistance compared to bactericidal antibiotics, as it does not create a selective pressure for survival. rsc.org
Competitive Binding to Prevent Bacterial Adhesion to Urothelial Cells
Interactions with Mannose-Containing Structures on Other Pathogens and Evasion Strategies
Implications for Biofilm Formation and Disruption
Bacterial adhesion is the foundational step for the development of biofilms, which are structured communities of bacteria encased in a self-produced matrix. plos.orgnih.gov In the context of UTIs, UPEC can form biofilms on bladder surfaces and even intracellular bacterial communities (IBCs) within the urothelial cells themselves. nih.gov These biofilms protect the bacteria from host immune responses and antibiotics, contributing to persistent and recurrent infections.
Congenital Disorders of Alpha D Mannose Metabolism Cdg
Overview of Congenital Disorders of Glycosylation (CDG)
Congenital Disorders of Glycosylation (CDG) represent a group of over 130 inherited metabolic diseases characterized by defects in the synthesis and attachment of sugar chains (glycans) to proteins and lipids. mdpi.comnih.gov This process, known as glycosylation, is vital for the proper function of many biological molecules. biochemia-medica.com CDGs are typically autosomal recessive and present with a wide range of clinical manifestations, often affecting multiple organ systems. nih.gov Common features include developmental delay, failure to thrive, neurological abnormalities, liver disease, and coagulation defects. nih.govwikipedia.org
Historically, CDGs were classified into two types based on transferrin isoform analysis. nih.gov Type I disorders involve defects in the assembly of dolichol-linked oligosaccharides in the cytoplasm or endoplasmic reticulum, while Type II disorders result from impaired processing of glycans in the Golgi apparatus. nih.govfrontiersin.org The nomenclature has since evolved to be based on the specific gene and protein defect. nih.gov PMM2-CDG, formerly known as CDG-Ia, is the most common form of CDG. wikipedia.orgcdghub.com
The diagnosis of CDG often involves analyzing the glycosylation status of serum transferrin, which can reveal characteristic patterns for different CDG types. nih.gov However, for many subtypes, diagnosis now relies on advanced molecular techniques like genomic sequencing. nih.gov While most CDGs have only supportive treatments, early and accurate diagnosis is crucial as a few, such as MPI-CDG, are treatable. nih.govfrontiersin.org
Specific CDG Types Associated with alpha-D-Mannose Metabolism Defects
Defects in the metabolic pathways of this compound are central to several specific types of Congenital Disorders of Glycosylation. These disorders primarily disrupt the N-linked glycosylation pathway, a process highly dependent on mannose-derived intermediates. Two of the most well-characterized of these are Phosphomannose Isomerase Deficiency (MPI-CDG) and Phosphomannomutase 2 Deficiency (PMM2-CDG). biochemia-medica.comnih.gov
Phosphomannose Isomerase Deficiency (MPI-CDG / CDG-Ib)
MPI-CDG, also known as CDG-Ib, is a rare autosomal recessive disorder resulting from mutations in the MPI gene. cdghub.com This condition primarily affects the liver and gastrointestinal system, with a notable absence of the neurological symptoms commonly seen in other CDGs. biochemia-medica.comfrontiersin.org Clinical features often include protein-losing enteropathy, chronic diarrhea, vomiting, hepatomegaly, and coagulation abnormalities. biochemia-medica.comfrontiersin.org
Molecular Mechanisms and Biochemical Manifestations
The MPI gene encodes the enzyme phosphomannose isomerase (also called mannose-6-phosphate (B13060355) isomerase), which catalyzes the reversible conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate. biochemia-medica.comcdghub.com This enzymatic step is crucial for the de novo synthesis of mannose-6-phosphate, a precursor for GDP-mannose and dolichol-phosphate-mannose, the essential mannose donors for N-glycosylation. cdghub.com A deficiency in MPI leads to insufficient levels of these mannose donors, resulting in impaired N-glycosylation of proteins. cdghub.com
Biochemically, individuals with MPI-CDG often exhibit a range of abnormalities. These can include elevated liver enzymes (transaminases), hypoalbuminemia (low blood albumin), hypoglycemia (low blood glucose), and coagulation defects due to the improper glycosylation of clotting factors. frontiersin.orgcdghub.com Analysis of serum transferrin typically shows a type I isoform pattern, indicating a defect in N-glycan assembly. cdghub.com
| Biochemical Marker | Typical Finding in MPI-CDG |
| Serum Transferrin Isoforms | Type I Pattern (Increased asialo- and disialo-transferrin) |
| Liver Enzymes (e.g., ALT, AST) | Elevated |
| Serum Albumin | Decreased (Hypoalbuminemia) |
| Blood Glucose | Decreased (Hypoglycemia) |
| Coagulation Factors | Abnormalities leading to coagulopathy |
Correction of Glycosylation Defects by Mannose Supplementation in vitro and in vivo
A key feature of MPI-CDG is its treatability with oral mannose supplementation. biochemia-medica.comfrontiersin.org Exogenous mannose can bypass the deficient MPI enzyme. frontiersin.org Once inside the cell, mannose is phosphorylated to mannose-6-phosphate by hexokinase. biochemia-medica.comresearchgate.net This mannose-6-phosphate can then be utilized in the glycosylation pathway, being converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2) and subsequently to GDP-mannose. researchgate.net
In vitro studies using cultured fibroblasts from MPI-CDG patients have demonstrated that the addition of mannose to the culture medium can restore normal glycosylation. mdpi.com This principle has been successfully translated into clinical practice. In vivo, oral mannose supplementation has been shown to improve or resolve many of the clinical and biochemical manifestations of MPI-CDG, including gastrointestinal symptoms and coagulation abnormalities. frontiersin.orghaematologica.orgresearchgate.net This treatment can lead to a significant improvement in the quality of life for affected individuals. researchgate.net However, it is important to note that mannose therapy may not fully correct all aspects of the disease, and in some cases, liver disease can progress. biologists.com
Phosphomannomutase 2 Deficiency (PMM2-CDG / CDG-Ia)
PMM2-CDG, formerly known as CDG-Ia, is the most common congenital disorder of glycosylation. cdghub.comappliedtherapeutics.com It is an autosomal recessive disorder caused by mutations in the PMM2 gene. cdghub.com Unlike MPI-CDG, PMM2-CDG is characterized by significant neurological involvement, including developmental delay, intellectual disability, ataxia (impaired coordination), and hypotonia (low muscle tone). cdghub.comnih.gov It is a multisystem disorder that can affect virtually any organ. cdg-uk.org
Molecular Pathogenesis and Biochemical Anomalies
The PMM2 gene provides the instructions for making the enzyme phosphomannomutase 2. appliedtherapeutics.com This enzyme is responsible for converting mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of GDP-mannose. cdghub.com A deficiency in PMM2 activity leads to a shortage of GDP-mannose and dolichol-phosphate-mannose, which are the donors of mannose for the assembly of the lipid-linked oligosaccharide precursor required for N-glycosylation. cdghub.com This results in the hypoglycosylation of a wide range of proteins. cdghub.com
The biochemical hallmark of PMM2-CDG is a type I pattern on serum transferrin isoelectric focusing, reflecting the defect in N-glycan synthesis. nih.gov Other common biochemical anomalies include abnormal levels of coagulation factors, such as antithrombin III, protein C, and protein S, as well as elevated liver transaminases. d-nb.info Low plasma cholesterol concentration has also been reported as a common characteristic. nih.gov In contrast to MPI-CDG, mannose supplementation has not been shown to be an effective treatment for PMM2-CDG. biochemia-medica.comnih.gov This is because the metabolic block is downstream of the step that exogenous mannose can bypass. biochemia-medica.com
| Biochemical Marker | Typical Finding in PMM2-CDG |
| Serum Transferrin Isoforms | Type I Pattern (Increased asialo- and disialo-transferrin) |
| Coagulation Factors (e.g., Antithrombin III, Protein C, Protein S) | Decreased |
| Liver Enzymes (e.g., ALT, AST) | Elevated |
| Plasma Cholesterol | Low |
Challenges and Efficacy of Mannose-Based Therapeutic Approaches
The rationale for using mannose as a therapy in certain CDGs is to bypass the deficient enzyme and provide the necessary substrate for glycosylation. csic.es However, the effectiveness of this approach varies significantly between different types of CDG.
For patients with Mannose Phosphate (B84403) Isomerase (MPI-CDG), oral mannose supplementation has proven to be an effective treatment. frontiersin.orgaap.orgnih.gov MPI-CDG is caused by a deficiency in the enzyme that converts fructose-6-phosphate to mannose-6-phosphate. aap.org By providing exogenous mannose, this enzymatic block is bypassed, as mannose can be converted to mannose-6-phosphate by hexokinases, thereby restoring the synthesis of GDP-mannose needed for N-glycosylation. researchgate.net This therapy can lead to significant improvements in clinical symptoms, particularly those related to the liver and intestines, as well as coagulation abnormalities. mdpi.comfrontiersin.orgnih.gov However, mannose therapy does not always prevent the progression of liver fibrosis in all patients with MPI-CDG. mdpi.comfrontiersin.org Additionally, high doses can sometimes lead to side effects like diarrhea. nih.govfrontiersin.org
In contrast, for patients with Phosphomannomutase 2 (PMM2-CDG), the most common type of CDG, mannose therapy has been largely unsuccessful. csic.escdghub.com PMM2-CDG results from a deficiency in the enzyme that converts mannose-6-phosphate to mannose-1-phosphate. cdghub.com While early in vitro studies on patient fibroblasts showed promise, clinical trials with oral mannose supplementation have not demonstrated significant clinical or biochemical improvements in patients. mdpi.comcsic.es The prevailing theory for this lack of efficacy is that the supplemental mannose, once converted to mannose-6-phosphate, is catabolized by the still-functional MPI enzyme, preventing it from being converted to mannose-1-phosphate and correcting the glycosylation defect. csic.es Although some retrospective studies have suggested potential long-term benefits in improving glycosylation markers, these findings are debated due to the possibility of spontaneous improvements and the lack of success in numerous short-term trials. researchgate.netcdghub.comd-nb.info
Challenges in mannose-based therapies also include the delivery of mannose to specific tissues, particularly across the blood-brain barrier. csic.es Researchers are exploring methods like liposomal delivery systems to improve tissue-specific uptake. csic.es
Deficiencies in Dolichol-Phosphate-Mannose Synthase (DPM1-CDG / CDG-Ie)
DPM1-CDG, also known as CDG-Ie, is a rare congenital disorder of glycosylation caused by mutations in the DPM1 gene. nih.govcdghub.comrarediseases.org This gene provides instructions for making the catalytic subunit of the enzyme dolichol-phosphate-mannose (DPM) synthase. reactome.orgembopress.org DPM synthase is a crucial enzyme complex located in the endoplasmic reticulum that catalyzes the transfer of a mannose molecule from GDP-mannose to dolichol phosphate, forming dolichol-phosphate-mannose (Dol-P-Man). reactome.orgembopress.org
Dol-P-Man is an essential mannosyl donor for several glycosylation pathways, including the synthesis of the lipid-linked oligosaccharide (LLO) precursor for N-glycosylation, the formation of glycosylphosphatidylinositol (GPI) anchors, and O- and C-mannosylation. embopress.org A deficiency in DPM1 activity leads to a shortage of Dol-P-Man, which in turn results in the production of truncated LLOs (specifically with five mannose residues instead of the usual nine) and, consequently, under-glycosylated proteins. jci.orgnih.govcapes.gov.br This defect in glycoprotein (B1211001) biosynthesis causes a multisystemic disorder. reactome.org
Clinically, DPM1-CDG is characterized by severe psychomotor and developmental delay, seizures, microcephaly (an abnormally small head), and hypotonia (low muscle tone). nih.govrarediseases.orgorpha.net Eye abnormalities, such as retinopathy and strabismus, are also common. orpha.net Some patients may exhibit dysmorphic facial features and peripheral neuropathy. orpha.net The severity and onset of symptoms can vary among affected individuals. nih.govorpha.net While mannose supplementation corrected glycosylation defects in laboratory studies of patient fibroblasts, it failed to do so in DPM1-deficient cells, suggesting it is not a viable therapeutic option for these patients. jci.orgnih.gov
ALG11 Alpha-1,2-Mannosyltransferase Deficiency (ALG11-CDG)
ALG11-CDG is another rare, autosomal recessive congenital disorder of N-linked glycosylation. cdghub.com It is caused by mutations in the ALG11 gene, which encodes an alpha-1,2-mannosyltransferase enzyme. cdghub.comiembase.com This enzyme is responsible for adding the fourth and fifth mannose residues to the growing lipid-linked oligosaccharide (LLO) chain on the cytosolic side of the endoplasmic reticulum. cdghub.com
A deficiency in the ALG11 enzyme leads to the assembly of an incomplete LLO, resulting in insufficient N-glycosylation of proteins. cdghub.com To date, over 15 cases have been documented in medical literature. cdghub.com
The clinical presentation of ALG11-CDG typically begins in infancy and is characterized by a range of symptoms, including:
Neurological: Developmental delay, intractable seizures, hypotonia, and microcephaly are primary features. cdghub.comglobalgenes.org
Dysmorphic Features: Patients may present with a high forehead, long philtrum, and low-set posterior hairline. globalgenes.orgorpha.net
Gastrointestinal: Persistent vomiting and gastric bleeding are common. globalgenes.orgorpha.netrarediseases.org
Ophthalmological: Vision problems such as strabismus are frequently observed. cdghub.com
Diagnosis is supported by transferrin analysis, which shows a type 1 pattern, and LLO analysis, but is definitively confirmed through molecular genetic testing. cdghub.com There is currently no approved treatment for ALG11-CDG; management is focused on addressing specific symptoms and preventing complications. cdghub.com
Systemic Impact of Glycosylation Defects on Cellular and Physiological Functions
Glycosylation is a fundamental cellular process required for the proper structure and function of a vast number of proteins and lipids. chop.eduaap.org Consequently, defects in this pathway, as seen in CDGs, have widespread and multisystemic consequences. nih.govamegroups.orgmetabolicsupportuk.org The specific clinical manifestations of a particular CDG depend on the precise step in the glycosylation pathway that is affected. sjdhospitalbarcelona.org
The systemic impact of glycosylation defects can be observed across various organs and physiological functions:
Neurological System: This is the most commonly affected system in CDGs. nih.gov Manifestations include developmental delay, intellectual disability, hypotonia, seizures, ataxia (impaired coordination), and structural brain abnormalities like cerebellar hypoplasia. nih.govamegroups.org The nervous system's high reliance on properly glycosylated proteins for cell signaling, adhesion, and myelination makes it particularly vulnerable.
Hepatic System: Liver involvement is a frequent feature, especially in N-linked glycosylation disorders. mdpi.comamegroups.org This can range from elevated liver enzymes and hepatomegaly to severe liver fibrosis and coagulopathy (impaired blood clotting). amegroups.orgchop.edu
Gastrointestinal System: Patients may experience failure to thrive, vomiting, diarrhea, and protein-losing enteropathy. nih.govamegroups.org
Endocrine System: Glycosylation defects can affect the function of various hormones and their receptors, leading to issues such as hypoglycemia (low blood sugar), hypothyroidism, and hypogonadism. nih.govcsic.es
Skeletal and Connective Tissues: Disorders affecting O-linked glycosylation, particularly the synthesis of glycosaminoglycans (GAGs), often result in skeletal dysplasias and connective tissue abnormalities. nih.govamegroups.org
Immune System: Glycosylation is critical for the function of immunoglobulins and other immune cells. Defects can lead to immunodeficiency, recurrent infections, and autoimmune phenomena. frontiersin.org For example, some CDG types are associated with hypogammaglobulinemia (low levels of antibodies). frontiersin.org
Cardiovascular System: Cardiac complications can include pericardial effusion (fluid around the heart) and cardiomyopathy (disease of the heart muscle). nih.govchop.edu
The broad and overlapping clinical features of CDGs often make diagnosis challenging, requiring a high degree of clinical suspicion in any individual presenting with unexplained multisystemic disease. nih.govchop.edu
Structural and Mechanistic Insights into Alpha D Mannose Interactions
Conformational Analysis of alpha-D-Mannose and Oligomannosides
The three-dimensional structure of this compound and its oligomeric forms, known as oligomannosides, is crucial for their recognition by mannose-binding proteins. Empirical energy calculations have been employed to determine the favored conformations of oligomannosides. nih.gov These studies reveal that the terminal alpha-(1->3)-linked D-mannose residue in the outer core fragment tends to be located near the chitobiose core in low-energy conformations. nih.gov This conformational preference has implications for how these sugar chains can interact with proteins like concanavalin (B7782731) A, suggesting that not all mannose residues within a glycan are equally accessible for binding. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect (NOE) and Transferred-Resonance Overhauser Effect (T-ROE) spectroscopy, has been instrumental in analyzing the conformation of mannose derivatives. researchgate.net These methods, combined with the use of isotopically labeled compounds, allow for the determination of conformation-dependent coupling constants and inter-proton distances, providing detailed insights into the population distribution of glycosidic torsion angles. researchgate.netrsc.org For instance, in alpha-D-Manp-(1->6)-alpha-D-Manp-OMe, the population distribution for the omega torsion angle was found to be approximately 45:50:5 for the gt/gg/tg conformers. researchgate.net
The conformation of oligomannosides is also influenced by their interaction with binding proteins. Studies on a trimannoside bound to mannose-binding protein (MBP) have shown that only one of the major solution conformations of the alpha(1->6) linkage is significantly populated in the bound state. nih.gov This indicates a process of conformational selection, where the protein binds to a specific pre-existing conformation of the oligosaccharide. nih.govnih.gov
Molecular Modeling and Dynamics Simulations of this compound-Protein Interactions
Molecular modeling and dynamics (MD) simulations are powerful tools for investigating the intricate interactions between this compound and its binding proteins at an atomic level. acs.orgresearchgate.net These computational methods provide insights into the binding mechanisms, conformational changes, and the energetics of these interactions, which are often difficult to obtain through experimental techniques alone.
MD simulations can reveal the dynamic nature of mannose-protein interactions, showing how the ligand and protein adapt to each other upon binding. mdpi.commdpi.com For example, simulations of various mannose-receptor complexes have detailed the specific hydrogen bonds, water-mediated interactions, and metal coordination that stabilize the bound state. researchgate.net These studies have highlighted the flexibility of both the mannose ligand and the protein binding site, demonstrating that binding is not a simple lock-and-key mechanism but a dynamic process. mdpi.comrsc.org
Furthermore, molecular modeling can be used to predict the binding modes of mannose derivatives and to understand the structural basis for their binding affinities. researchgate.net Docking studies, for instance, can systematically explore the possible orientations of a mannoside within a protein's binding pocket to identify the most favorable interactions. researchgate.net Such approaches have been successfully applied to understand the specificity of lectins like concanavalin A for different monosaccharides. researchgate.net
MD simulations have also been crucial in understanding the allosteric regulation of mannose-binding proteins. For example, in the bacterial adhesin FimH, simulations have shown how interactions between its two domains can alter the conformation of the mannose-binding pocket, thereby modulating its affinity for mannose. nih.gov This provides a molecular basis for the shear-enhanced adhesion observed in certain bacteria. nih.gov
The bacterial adhesin FimH, located on the tip of type 1 fimbriae of Escherichia coli, exhibits a high specificity for this compound. mdpi.com This interaction is critical for the adhesion of pathogenic E. coli to host cells. mdpi.com The FimH mannose-binding site is a polar pocket within the N-terminal lectin domain. mdpi.com
X-ray crystallography has revealed that the binding of this compound is primarily mediated by a network of hydrogen bonds with several key amino acid residues. mdpi.com These include direct and water-mediated hydrogen bonds with residues such as Asn46, Asp47, Asp54, Gln133, Asn135, Asn138, and Asp140. mdpi.com The binding pocket is further stabilized by a surrounding collar of hydrophobic residues, including Phe1, Ile13, Tyr48, Ile52, Tyr137, and Phe142. mdpi.com
The FimH adhesin can exist in two major conformational states: a low-affinity (LA) state and a high-affinity (HA) state. mdpi.com In the LA state, the lectin domain interacts with the pilin (B1175004) domain, causing a twist in the lectin domain's β-sandwich fold and a loosening of the mannose-binding pocket. mdpi.com Under shear force, the domains can separate, allowing the lectin domain to switch to the untwisted, elongated HA state, which has a tighter, high-affinity mannose-binding pocket. mdpi.comnih.gov This allosteric regulation results in a significant enhancement of mannose binding affinity. nih.gov The affinity for mannose can be up to 300-fold higher in FimH variants where the interdomain interaction is disrupted. nih.gov
Molecular dynamics simulations have provided further insights into the dynamic nature of this binding pocket. mdpi.com These simulations have been used to understand how the binding of mannosidic compounds occurs and how this process can be targeted for the design of anti-adhesive drugs. mdpi.com The high specificity of FimH for this compound is underscored by the observation that even minor changes to the sugar, such as altering the position of the 2-hydroxyl group (as in D-glucose), result in a dramatic loss of binding affinity. mdpi.com
| Residue | Interaction Type |
| Asn46 | Polar |
| Asp47 | Polar |
| Asp54 | Polar |
| Gln133 | Polar |
| Asn135 | Polar |
| Asn138 | Polar |
| Asp140 | Polar |
| Phe1 | Hydrophobic |
| Ile13 | Hydrophobic |
| Tyr48 | Hydrophobic |
| Ile52 | Hydrophobic |
| Tyr137 | Hydrophobic |
| Phe142 | Hydrophobic |
Table 1: Key Residues in the FimH Mannose-Binding Pocket
X-ray Crystallography and Spectroscopic Studies of Mannose-Binding Proteins
X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of mannose-binding proteins (lectins) and their complexes with this compound and its derivatives. rcsb.orgiucr.orgingentaconnect.comresearchgate.net These high-resolution structures provide a static yet detailed picture of the molecular interactions that govern carbohydrate recognition.
Crystal structures of various mannose-binding proteins, such as rat liver mannose-binding protein (MBP-C) and the bacterial adhesin FimH, have revealed common principles of mannose recognition. mdpi.comrcsb.org The binding sites are typically shallow pockets on the protein surface containing a calcium ion (in C-type lectins) that directly coordinates with the vicinal, equatorial hydroxyl groups at positions 3 and 4 of the mannose ring. rcsb.org These hydroxyl groups also form hydrogen bonds with the side chains of amino acid residues that act as calcium ligands. rcsb.org
For instance, the crystal structure of the FimH lectin domain in complex with this compound shows a polar binding pocket where the sugar is tightly held by a network of hydrogen bonds. mdpi.com Spectroscopic techniques, such as surface plasmon resonance (SPR), have been used to quantify the binding affinities and kinetics of these interactions, confirming the high specificity of FimH for this compound (KD = 2.3 µM). mdpi.com
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide complementary information about the dynamic aspects of mannose-protein interactions in solution. nih.govnih.gov Saturation Transfer Difference (STD) NMR, for example, can identify which parts of a ligand are in close contact with the protein, offering insights into the binding epitope. rsc.orgrsc.org Studies combining NMR with molecular modeling have been used to define the binding modes of mannosides to lectins like DC-SIGN. rsc.orgrsc.org
Furthermore, spectrophotometric studies have been employed to investigate the stoichiometry and formation of complexes between mannose-binding compounds, such as pradimicins, and mannose. jst.go.jp These studies have shown a stepwise formation of complexes involving the antibiotic, calcium ions, and multiple mannose molecules. jst.go.jp
| Protein | Organism/Source | PDB Entry | Resolution (Å) | Key Findings |
| Mannose-Binding Protein C (MBP-C) | Rat Liver | 1RDM | 1.90 | Reveals the structural basis of monosaccharide recognition, with the mannose ring rotated 180 degrees compared to MBP-A. rcsb.org |
| FimH | Escherichia coli | 1KLF | - | Shows a two-domain structure with a polar mannose-binding pocket in the lectin domain. mdpi.com |
| Mannose-Binding Lectin | Artocarpus integer (Champedak) | - | 2.0 | Crystallized and diffracted, enabling future structural analysis. iucr.orgresearchgate.net |
| Polygonatum cyrtonema Lectin (PCL) | Polygonatum cyrtonema | - | 2.0 | A novel mannose-binding lectin with antiretroviral properties. ingentaconnect.com |
Table 2: Selected X-ray Crystallography Data for Mannose-Binding Proteins
Structure-Activity Relationship Studies of Mannoside Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the structure of this compound affect its binding to proteins and for the rational design of potent inhibitors. These studies typically involve synthesizing a series of mannoside derivatives and evaluating their binding affinities or functional activities.
For inhibitors of the bacterial adhesin FimH, SAR studies have shown that the aglycone moiety (the non-sugar part) of mannosides plays a significant role in binding affinity. srce.hr Aromatic aglycones can engage in π-π stacking interactions with hydrophobic residues in the "tyrosine gate" of the FimH binding site, enhancing affinity compared to alkyl mannosides. srce.hr The position and nature of substituents on an aryl ring can further modulate binding. For example, studies on N-aryl 3-hydroxypyridin-4-one mannosides revealed a preference for para-substituted compounds, with nitro and methoxy (B1213986) groups being more effective than a methyl group. srce.hr
The development of biphenyl (B1667301) mannosides has led to some of the most potent FimH antagonists. nih.govacs.org X-ray crystallography has shown that the biphenyl group makes key interactions with the outer surface of FimH, including π-π stacking with Tyr-48. acs.org Optimization of these biphenyl mannosides, such as the addition of ester or amide groups at the meta positions, has resulted in inhibitors with low nanomolar binding affinities and submicromolar activity in cellular assays. nih.gov
The linker between the mannose core and the aglycone also influences binding. Studies on O- and C-linked mannosides have shown that alkene linkers can improve affinity due to their flexibility and favorable interactions with Ile52 in the tyrosine gate. mdpi.com C-linked mannosides are of particular interest as they can offer improved metabolic stability. mdpi.com
In the context of the lectin LecB from Pseudomonas aeruginosa, SAR studies have focused on C-glycosidic derivatives to overcome the limitations of native carbohydrates. acs.org These studies have shown that sulfonamide derivatives generally exhibit higher affinity than their carboxamide counterparts. acs.org Modifications to the sulfonamide residue, such as substitutions on a thiophene (B33073) ring, can lead to extensive contacts with a lipophilic patch on the protein surface, further increasing potency. acs.org
| Compound Class | Key Structural Features | Target Protein | Notable Findings |
| Aryl Mannosides | Aromatic aglycone | FimH | π-π stacking with tyrosine gate enhances affinity. srce.hr |
| Biphenyl Mannosides | Biphenyl aglycone with ester/amide substitutions | FimH | Low nanomolar binding affinity and submicromolar cellular activity. nih.govacs.org |
| C-linked Mannosides | Alkene linker, ortho-substituted biphenyl | FimH | Improved affinity and potential for enhanced metabolic stability. mdpi.com |
| C-glycosidic Sulfonamides | Thiophenesulfonamide moiety | LecB | Superior affinity over carboxamides; extensive contacts with a lipophilic patch. acs.org |
Table 3: Structure-Activity Relationships of Selected Mannoside Derivatives
Therapeutic Potential of Alpha D Mannose and Its Derivatives
Non-Antibiotic Strategies for Urinary Tract Infections (UTIs)
Urinary tract infections (UTIs) represent a significant global health issue, affecting approximately 150 million people annually. nih.gov The high rate of recurrence and the escalating problem of antibiotic resistance among uropathogens underscore the urgent need for alternative, non-antibiotic approaches. nih.govfrontiersin.org alpha-D-Mannose, a naturally occurring monosaccharide, has emerged as a promising agent in this context. frontiersin.orgnih.gov
Mechanism as a Bacterial Anti-Adhesive Agent
The primary mechanism by which this compound is thought to prevent and manage UTIs is through its action as a bacterial anti-adhesive agent. nih.govfrontiersin.org The vast majority of UTIs are caused by uropathogenic Escherichia coli (UPEC). nih.gov These bacteria possess filamentous appendages called type 1 pili, which have a protein called FimH at their tips. nih.govnih.gov FimH acts as a lectin, a protein that binds to specific sugar structures. In the urinary tract, FimH binds to mannosylated proteins, such as uroplakin Ia, on the surface of the urothelial cells that line the bladder. nih.govmdpi.com This adhesion is a critical first step in the colonization of the bladder and the subsequent development of an infection, as it prevents the bacteria from being washed away by the flow of urine. nih.govfrontiersin.org
When this compound is consumed and excreted in the urine, it is present in a free form. frontiersin.orgeuropeanreview.org Due to its structural similarity to the mannose-containing receptors on the urothelial cells, this compound can competitively bind to the FimH adhesin on the bacterial pili. nih.govnih.gov This competitive inhibition effectively saturates the FimH binding sites, preventing the bacteria from attaching to the bladder wall. nih.govmdpi.com The bacteria, now unable to adhere, are subsequently flushed out of the urinary tract during urination. researchgate.netnih.gov This "coating" of the bacteria is a physical mechanism of action and is not harmful to the bacteria themselves, meaning it does not have a bacteriostatic or bactericidal effect. frontiersin.orgunimi.it
Efficacy in the Prevention of Recurrent UTIs
Several clinical studies have investigated the efficacy of this compound in preventing recurrent UTIs (rUTIs), which are a significant burden for many individuals, particularly women. nih.govnih.gov A prospective clinical trial demonstrated that this compound was effective in reducing the risk of rUTIs. plos.org In this study, women who took this compound powder daily had a significantly lower risk of a recurrent UTI compared to those who received no treatment, with an efficacy comparable to that of the antibiotic nitrofurantoin. plos.org
Another study involving women with a history of rUTIs found that prophylactic treatment with this compound led to a significantly longer mean time to the next UTI recurrence (200 days) compared to a group that received antibiotic prophylaxis (52.7 days). nih.gov A pilot study also showed promising results for this compound as a prophylactic agent, with a recurrence rate of 4.5% in the treated group versus 33.3% in the untreated group over a six-month period. europeanreview.org Furthermore, a systematic review has suggested that D-mannose can reduce the incidence of recurrent UTIs and prolong the intervals between infections, thereby improving the quality of life for patients. researchgate.net
However, it is important to note that while some studies show significant benefits, others have found the evidence to be of low quality or contradictory. droracle.ai A Cochrane review concluded that there is currently insufficient high-quality evidence to definitively support or refute the use of D-mannose for preventing UTIs. nih.govtandfonline.com
Table 1: Summary of Selected Clinical Studies on this compound for UTI Prevention
| Study | Population | Intervention | Comparator | Key Findings |
|---|---|---|---|---|
| Kranjčec et al. plos.org | 308 women with rUTIs | 2g D-mannose powder daily | Nitrofurantoin or no treatment | D-mannose significantly reduced the risk of rUTI, comparable to nitrofurantoin. plos.org |
| Porru et al. (as cited in Lenger et al., 2020) nih.gov | Women with rUTIs | D-mannose | Antibiotic prophylaxis | Mean time to UTI recurrence was significantly longer with D-mannose (200 days vs 52.7 days). nih.gov |
| Domenici et al. europeanreview.org | Women with acute UTIs | D-mannose prophylaxis for 6 months | No prophylaxis | Recurrence rate was 4.5% in the D-mannose group vs 33.3% in the no-prophylaxis group. europeanreview.org |
| Phé et al. (as cited in various reviews) frontiersin.org | Patients with rUTIs | D-mannose | Placebo | D-mannose was associated with a longer time to UTI recurrence. researchgate.net |
Investigational Role in Acute UTI Management
While the primary focus of research has been on prevention, there is also emerging evidence for the role of this compound in the management of acute, uncomplicated UTIs. A pilot study involving women with acute cystitis reported a significant improvement in most UTI symptoms after treatment with D-mannose. nih.goveuropeanreview.org In this study, patients who took D-mannose showed a significant positive effect on the resolution of their UTIs and an improvement in their quality of life. europeanreview.org
Another study suggested a potential synergistic effect when D-mannose is used in conjunction with antibiotics for the treatment of acute UTIs, possibly leading to faster symptom resolution. plos.org However, the evidence for the use of this compound in treating active infections is still considered preliminary, and it is not intended to replace antibiotic therapy in this context. nih.govdroracle.ai
Implications for Reducing Antimicrobial Resistance
The rise of antimicrobial resistance is a major global health threat, and strategies that can reduce the reliance on antibiotics are of critical importance. nih.govfrontiersin.org By providing a non-antibiotic option for the prevention of rUTIs, this compound can play a role in antimicrobial stewardship. frontiersin.orgnih.gov The anti-adhesive mechanism of this compound does not kill bacteria or inhibit their growth, which means it is less likely to exert the selective pressure that drives the development of antibiotic resistance. frontiersin.orgmdpi.com Because it does not interfere with the action of antibiotics, it can be used as a complementary therapy. unimi.it The use of this compound as a prophylactic measure could decrease the need for repeated courses of antibiotics, thereby helping to preserve the efficacy of these essential medicines for when they are most needed. nih.govurogynaecologia.org
Development of Synthetic Mannosides as FimH Antagonists
Building on the principle of FimH antagonism, researchers are actively developing synthetic mannosides with improved properties compared to naturally occurring this compound. nih.govresearchgate.net One of the limitations of this compound is its relatively low binding affinity for FimH. researchgate.net Medicinal chemistry efforts are focused on creating more potent FimH antagonists with nanomolar or even sub-nanomolar affinity and enhanced metabolic stability. researchgate.net
Structure-based drug design, utilizing X-ray crystallography to understand the interaction between FimH and its ligands, has been instrumental in this process. nih.govacs.org This has led to the development of small-molecule mannosides, such as those with aryl or alkyl groups, which exhibit significantly higher binding affinity than this compound. nih.gov For example, biphenyl (B1667301) mannosides have been shown to have a binding affinity for FimH that is approximately 100,000-fold higher than that of D-mannose. tandfonline.com These synthetic antagonists have demonstrated the ability to prevent UPEC adhesion to cultured cells more effectively than D-mannose. researchgate.net While these developments are promising, clinical trials are still required to establish the efficacy and safety of these synthetic mannosides in humans. researchgate.net
Immunomodulatory and Anti-inflammatory Applications
Beyond its role in preventing bacterial adhesion, emerging research suggests that this compound and its derivatives possess immunomodulatory and anti-inflammatory properties. frontiersin.orgfrontiersin.org These effects are not limited to the urinary tract and have been observed in various experimental models.
Studies have shown that mannose can suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. numberanalytics.comnih.gov It has also been found to suppress macrophage-mediated inflammation. frontiersin.org For instance, mannose can limit the production of Interleukin-1β (IL-1β) in macrophages. frontiersin.org This anti-inflammatory effect is thought to be mediated, at least in part, by interfering with glucose metabolism in inflammatory cells. techscience.com
Furthermore, D-mannose has been shown to have immunoregulatory functions, including the ability to induce regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune reactions. frontiersin.orgnih.gov In mouse models of autoimmune diseases like lupus and type 1 diabetes, D-mannose treatment has been shown to ameliorate disease phenotypes. nih.gov It appears to do this by promoting the expansion and function of Treg cells, inhibiting the maturation of dendritic cells, and downregulating the activation of effector T cells. nih.gov Mannose-functionalized glycodendrimers have also been shown to induce the production of interleukin-8 (IL-8), a chemokine involved in the inflammatory response, in myeloid cell lines. acs.org These findings suggest that this compound may have therapeutic potential in a range of inflammatory and autoimmune conditions. frontiersin.orgtechscience.com
Suppression of Autoimmune and Allergic Pathologies
Recent studies have highlighted the potential of this compound in modulating immune responses, suggesting its therapeutic value in autoimmune and allergic conditions. frontiersin.orgnih.gov D-mannose has been shown to suppress immunopathology in animal models of autoimmune diseases such as type 1 diabetes, rheumatoid arthritis, lupus, and airway inflammation. nih.gov The mechanism appears to involve the promotion of immune tolerance. frontiersin.orgnih.gov
A key aspect of its immunoregulatory function is the induction of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance and preventing excessive immune reactions. nih.govnih.govtechscience.com Supplementation with D-mannose has been observed to increase the proportion of Foxp3+ Treg cells. techscience.com These induced Treg cells exhibit inhibitory activity similar to those induced by TGF-β, a key cytokine in Treg production. techscience.com In mouse models of autoimmune diabetes and airway inflammation, oral D-mannose suppressed immunopathological signs and was associated with an increase in Treg cells. techscience.com
Furthermore, D-mannose has been found to inhibit the maturation of bone marrow-derived dendritic cells (BMDCs) and their ability to activate T cells in vitro. nih.gov In models of lupus, D-mannose treatment led to an expansion of the Treg population and a decrease in effector T cells and T follicular helper cells. nih.gov In the context of psoriasis, a chronic autoimmune inflammatory skin condition, D-mannose has been shown to alleviate the condition by suppressing γδ T cells. frontiersin.org It achieves this by inhibiting glycolysis and the AKT/mTOR signaling pathway in these cells. frontiersin.org
For allergic conditions like asthma, D-mannose has also shown promise. frontiersin.orgnih.gov It is suggested that D-mannose treatment could be a safe and effective strategy to suppress the inflammatory processes underlying both autoimmunity and asthma. frontiersin.orgnih.gov
Alleviation of Intestinal Inflammation (e.g., Ulcerative Colitis)
This compound has demonstrated significant potential in mitigating intestinal inflammation, particularly in the context of inflammatory bowel disease (IBD), which includes ulcerative colitis (UC) and Crohn's disease. techscience.comnih.gov Studies have shown that oral administration of D-mannose can alleviate symptoms in mouse models of colitis. nih.govnih.govresearchgate.net
The therapeutic effects of D-mannose in the gut are multifaceted. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are typically elevated during the acute phase of IBD and contribute to intestinal damage. nih.govfrontiersin.org By curtailing the secretion of these inflammatory mediators, D-mannose helps to alleviate the inflammatory cascade. nih.govfrontiersin.org
Furthermore, D-mannose plays a role in enhancing the intestinal barrier function. nih.govnih.gov It has been observed to increase the expression of tight junction proteins, such as Occludin-1, which are crucial for maintaining the integrity of the intestinal epithelial barrier. nih.govnih.gov A compromised barrier is a hallmark of IBD, and by restoring it, D-mannose can reduce intestinal permeability and prevent the translocation of harmful substances from the gut lumen into the bloodstream. nih.gov
The immunomodulatory properties of D-mannose are also central to its beneficial effects in the gut. It has been found to upregulate the proportion of both CD4+ and CD8+ regulatory T (Treg) cells. nih.govfrontiersin.org These cells are critical for dampening immune responses against the gut microbiota, a key factor in the pathogenesis of IBD. nih.govfrontiersin.org Research indicates that D-mannose can enhance the immunosuppressive function of CD4+ Treg cells by increasing the production of the anti-inflammatory cytokine IL-10. nih.govfrontiersin.org
Additionally, D-mannose can influence macrophage polarization, inhibiting the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype. nih.govrsc.org This shift in macrophage activity is mediated through the induction of AMPK phosphorylation and a reduction in mTOR phosphorylation. nih.govrsc.org The regulation of macrophage polarization by D-mannose further contributes to the resolution of inflammation and promotes mucosal healing. nih.gov Interestingly, the therapeutic effect of D-mannose on colitis may also be linked to its ability to regulate the intestinal microbiota. nih.gov
Oncological Applications and Anti-tumor Effects
This compound has emerged as a compound with significant potential in oncology, demonstrating anti-tumor effects through various mechanisms. frontiersin.orgnih.gov
Influence on Glycolysis in Cancer Cells
A key area of investigation is the impact of this compound on the metabolic reprogramming of cancer cells, particularly the "Warburg effect," where cancer cells favor glycolysis for energy production even in the presence of oxygen. mdpi.comnih.gov D-mannose can interfere with this process. nih.govresearchgate.net
Once inside a cell, D-mannose is phosphorylated to mannose-6-phosphate (B13060355) (M6P). nih.govpnas.org In cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), which converts M6P to fructose-6-phosphate (B1210287) for entry into glycolysis, M6P accumulates. mdpi.compnas.org This accumulation of M6P inhibits key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase, thereby impairing glycolysis. nih.govpnas.org This disruption of glucose metabolism can lead to reduced production of lactate (B86563) and pyruvate, hindering the rapid proliferation of tumor cells. researchgate.net
The sensitivity of cancer cells to D-mannose is often inversely related to their intracellular levels of PMI. mdpi.comresearchgate.net For instance, an analysis of colorectal cancer tissues showed low PMI levels, suggesting a high sensitivity to mannose. mdpi.com In these cells, mannose treatment resulted in a dose- and time-dependent inhibition of cell growth. mdpi.com
Synergistic Effects with Chemotherapeutic Agents
Research has shown that this compound can enhance the efficacy of conventional chemotherapeutic drugs. nih.govmdpi.compnas.org This synergistic effect has been observed with agents such as cisplatin (B142131), doxorubicin, and 5-fluorouracil (B62378) (5-FU). mdpi.comresearchgate.net
In colorectal cancer cells, the combination of mannose and 5-FU demonstrated a synergistic effect in inhibiting cell growth. mdpi.com This combination was also shown to reduce the activity of key enzymes in the pentose (B10789219) phosphate (B84403) pathway, increase oxidative stress, and induce DNA damage in cancer cells. mdpi.com Similarly, in osteosarcoma, mannose enhanced tumor cell death when combined with cisplatin and doxorubicin. researchgate.net
The mechanism behind this synergy is thought to involve the metabolic stress induced by mannose, which can make cancer cells more vulnerable to the cytotoxic effects of chemotherapy. nih.gov By dampening the Warburg effect, mannose can create slow-cycling cancer cells that are more susceptible to chemotherapeutic agents. nih.gov
Modulation of Immune Checkpoint Pathways (e.g., PD-L1 degradation)
A significant finding in the oncological application of this compound is its ability to modulate immune checkpoint pathways, which are often exploited by cancer cells to evade the immune system. pnas.org Specifically, D-mannose has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1). pnas.org
PD-L1 is a protein expressed on the surface of some cancer cells that binds to the PD-1 receptor on T cells, inhibiting their anti-tumor activity. jcancer.org D-mannose can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates PD-L1. pnas.org This phosphorylation leads to abnormal glycosylation of PD-L1 and its subsequent degradation by the proteasome. pnas.org The reduction of PD-L1 on the cancer cell surface enhances T cell activation and their ability to kill tumor cells. pnas.org
This effect of D-mannose on PD-L1 has been particularly noted in triple-negative breast cancer (TNBC), a subtype with a poor prognosis. pnas.org In mouse models of TNBC, oral administration of D-mannose decreased PD-L1 levels, promoted anti-tumor immunity, and sensitized the tumors to radiotherapy. pnas.org Furthermore, combining D-mannose with anti-PD-1 antibodies has shown a synergistic effect in inhibiting TNBC growth. pnas.org
Recent research also indicates that D-mannose can trigger the lysosomal degradation of PD-1 on T cells by inactivating GSK3β and promoting the nuclear translocation of TFE3, which enhances lysosome biogenesis. nih.gov This degradation of PD-1 further boosts T cell-mediated anti-tumor immunity. nih.gov
Other Emerging Therapeutic Areas
Beyond its well-documented roles in immunology and oncology, this compound is being explored for its therapeutic potential in a variety of other health conditions.
There is also growing interest in the application of D-mannose for neurological conditions. A recent study demonstrated that oral D-mannose treatment can suppress experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. frontiersin.orgnih.gov The protective effect in EAE is attributed to the induction of regulatory T cells. nih.gov
Furthermore, D-mannose has shown promise in treating osteoarthritis. It has been found to suppress the development of osteoarthritis in vivo and delay cartilage degeneration in vitro by enhancing autophagy through the AMPK pathway. nih.gov
The anti-inflammatory properties of D-mannose extend to wound healing, where it has been shown to suppress wound-induced inflammation in the skin. frontiersin.orgnih.gov Additionally, D-mannose is used in the treatment of a rare inherited metabolic disorder known as carbohydrate-deficient glycoprotein (B1211001) syndrome type 1b. webmd.com In individuals with this condition, oral D-mannose can improve digestive problems, low blood sugar, and blood clotting disorders. webmd.com
The ability of D-mannose and its derivatives to act as FimH antagonists is another area of active research. rsc.org FimH is a lectin on the surface of uropathogenic Escherichia coli that facilitates its adhesion to the urinary tract lining. rsc.org By blocking this adhesion, D-mannose-based compounds are being investigated as a non-antibiotic strategy to prevent urinary tract infections. nih.govmdpi.com
Metabolic Syndrome and Diabetes Management
This compound has shown promise in the context of metabolic syndrome and diabetes. Studies indicate that serum mannose levels are elevated in individuals with diabetes and correlate with blood glucose concentrations. nih.gov An altered mannose metabolism is now considered a novel aspect of the metabolic abnormalities seen in metabolic syndrome. nih.gov Research has found that serum mannose is associated with several features of metabolic syndrome, including obesity, hypertension, glucose intolerance, and dyslipidemia. nih.gov
In patients with metabolic syndrome, serum mannose levels have been found to correlate with blood glucose, triglycerides, and HDL-cholesterol. nih.gov Furthermore, the ratio of mannose to glucose has been linked to Body Mass Index (BMI) and uric acid levels. nih.gov These findings suggest that the turnover rate of very-low-density lipoprotein (VLDL) may play a role in regulating serum mannose concentration. nih.gov
Interestingly, while high circulating mannose is emerging as a potential marker for insulin (B600854) resistance and cardiovascular disease, even in individuals without clear dysglycemia, mannose supplementation has shown therapeutic potential. diabetesjournals.org In a study on non-obese diabetic mice, mannose supplementation was found to prevent the onset of diabetes by increasing the number of regulatory T cells (Tregs). nih.gov More recent research has also indicated that D-mannose supplementation can ameliorate type 2 diabetes in mice. biorxiv.org
It is important to note that while D-mannose is absorbed in the intestine, it does not typically lead to a significant increase in blood glucose levels. frontiersin.org
Acceleration of Wound Healing Processes
This compound has demonstrated a significant capacity to accelerate wound healing and reduce scar formation. nih.gov When applied directly to wounds, D-mannose has been shown to nearly halve the healing time compared to treatment with povidone-iodine solution. nih.gov This effect is attributed to its influence on the coagulation process and the inflammatory response.
D-mannose binds to fibrinogen, which leads to the formation of finer and more branched fibrin (B1330869) fibers. nih.gov This results in a more resistant and less noticeable scar. nih.gov Additionally, it is proposed that D-mannose binds to mannose-binding lectin, which activates the innate immune system to clear pathogens and cellular debris from the wound, thereby reducing inflammation and healing time. nih.gov Studies have also shown that subcutaneously injected D-mannose can decrease the excessive production of extracellular material that contributes to wound matrix deposition. researchgate.net
In the context of diabetic wound healing, topical application of D-mannose has been found to be particularly beneficial. It has been shown to improve wound closure in diabetic mice by inhibiting the formation of advanced glycation end products (AGEs) in keratinocytes. nih.govmedchemexpress.com This inhibition, in turn, activates the AMPK/Nrf2/HO-1 signaling pathway, which helps maintain normal keratinocyte function and orchestrates a favorable inflammatory microenvironment for healing. nih.govmedchemexpress.com
Table 1: Effects of D-Mannose on Wound Healing
| Parameter | Observation | Source |
| Healing Time | Nearly halved compared to povidone-iodine treatment. | nih.gov |
| Scar Formation | Visibly attenuated due to finer fibrin formation. | nih.gov |
| Mechanism | Binds to fibrinogen, influences fibrin structure, and activates the innate immune system. | nih.gov |
| Diabetic Wounds | Improves healing by inhibiting AGEs formation and activating protective signaling pathways. | nih.govmedchemexpress.com |
Prevention of Obesity
Research in animal models suggests that this compound may play a role in preventing diet-induced obesity. medicalnewstoday.comsbpdiscovery.org When mice were fed a high-fat diet supplemented with mannose, they were protected from weight gain and had less body fat, reduced fat in their liver, stable blood sugar, and improved fitness. sbpdiscovery.org These benefits were linked to changes in the gut microbiome. sbpdiscovery.org
Mannose supplementation was found to increase the ratio of Bacteroidetes to Firmicutes in the gut microbiota, a signature associated with a lean phenotype. nih.govfrontiersin.org This alteration in gut bacteria appears to lead to reduced caloric absorption, as evidenced by higher fecal energy content in mannose-fed mice. nih.govmedicalnewstoday.com The study also noted that these anti-obesity effects were only observed when mannose was administered early in life. nih.govsbpdiscovery.org When mannose was removed from the diet, the mice regained weight, and their gut microbiome composition reverted to one resembling that of obese mice. sbpdiscovery.org
Table 2: Research Findings on D-Mannose and Obesity Prevention in Mice
| Finding | Details | Source |
| Weight Gain | Mannose supplementation prevented weight gain in mice on a high-fat diet. | nih.govresearchgate.net |
| Body Composition | Mice had lower adiposity and reduced liver steatosis. | nih.govresearchgate.net |
| Glucose Metabolism | Improved glucose tolerance was observed. | nih.govresearchgate.net |
| Gut Microbiome | Increased the Bacteroidetes to Firmicutes ratio, which is associated with a lean phenotype. | nih.govfrontiersin.org |
| Caloric Absorption | Mice had higher fecal energy content, suggesting reduced caloric absorption. | nih.gov |
Mitigation of Bone Loss
This compound has been shown to attenuate bone loss in various animal models, suggesting its potential in managing conditions like osteoporosis. nih.govresearchgate.net Studies have demonstrated that D-mannose can mitigate bone loss induced by senility and estrogen deficiency in mice. nih.govresearchgate.net This protective effect is thought to be mediated by its anti-inflammatory properties, including the proliferation of regulatory T cells (Tregs) and positive changes in the gut microbiota. nih.govresearchgate.net
D-mannose supplementation has been observed to increase cortical bone volume and improve trabecular bone microarchitecture. nih.govresearchgate.net It also downregulates cytokines in the bone marrow that are related to osteoclastogenesis, the process of bone resorption. nih.gov Furthermore, D-mannose has been found to protect against bone loss in rats under simulated weightlessness conditions by inhibiting the fusion of osteoclast cells. researchgate.netnih.gov
In the context of periodontitis, D-mannose has been shown to reduce inflammation-related bone loss in the jaw of rats. drbicuspid.com This effect is associated with the regulation of neutrophil function and the expression of genes related to the immune response. drbicuspid.com
Table 3: D-Mannose Effects on Bone Health in Animal Models
| Model | Key Findings | Proposed Mechanism | Source |
| Senile and Ovariectomized Mice | Increased cortical bone volume and trabecular bone microarchitecture. | Proliferation of regulatory T cells and anti-inflammatory effects via gut microbiota. | nih.govresearchgate.net |
| Tail-Suspended Rats (Simulated Weightlessness) | Prevented disuse-induced bone loss. | Inhibition of osteoclast cell fusion. | researchgate.netnih.gov |
| Rats with Periodontitis | Reduced inflammation-related bone loss in the jaw. | Regulation of neutrophil function and immune response gene expression. | drbicuspid.com |
Advanced Research Methodologies in Alpha D Mannose Studies
Glycan Analysis Techniques
The complexity and heterogeneity of glycan structures on glycoproteins necessitate sophisticated analytical techniques. nih.gov High-performance separation methods are often required to analyze the closely related structures of glycan moieties before mass spectrometry analysis. nih.gov
Mass Spectrometry (MS) for Glycoprotein (B1211001) and Glycan Structural Elucidation
Mass spectrometry (MS) is a cornerstone for the detailed structural analysis of glycoproteins, capable of identifying the peptide sequence, the site of glycan attachment, and the structure of the glycan itself, including its sequence and linkages. spectroscopyonline.com
Techniques and Fragmentation Methods: A variety of MS techniques and fragmentation methods are employed. Collision-induced dissociation (CID) is a common technique. nih.gov Other methods like electron transfer dissociation (ETD), high-energy collision dissociation (HCD), and infrared multiphoton dissociation (IRMPD) provide complementary information for comprehensive structural identification. nih.govspectroscopyonline.com For instance, a method combining UV and MS data allows for the identification of glycoform peaks separated by capillary electrophoresis (CE), providing molecular weight information through electrospray ionization (ESI) MS without the need for oligosaccharide release or derivatization. acs.org
Sample Analysis Approaches: Analysis can be performed on released glycans (glycomics) or intact glycopeptides (glycoproteomics). spectroscopyonline.com In glycoproteomics, glycoproteins are digested into smaller peptides and glycopeptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). spectroscopyonline.com High-resolution instruments like the Thermo Scientific Q Exactive Orbitrap LC-MS enable precise identification and structural characterization of mannose-containing glycans. creative-proteomics.com
Isomer Differentiation: While stereoisomers like mannose and galactose have the same molecular mass, they can produce slightly different ring cleavage patterns in tandem MS analysis, aiding in their differentiation. spectroscopyonline.com A recently developed method, logically derived sequence tandem mass spectrometry (LODES/MSn), can determine linkage positions, anomericities, and stereoisomers of monosaccharides in oligosaccharides without needing a spectral database. acs.orgacs.org Ion mobility-mass spectrometry (IM-MS) is another emerging technique that separates ionized molecules based on their mobility in a carrier gas, allowing for the differentiation of glycan isomers. nih.govnih.gov
Applications: These techniques are crucial for monitoring glycosylation patterns of biopharmaceuticals, such as monoclonal antibodies, where mannose content can affect efficacy and safety. creative-proteomics.com They are also used to identify altered glycan expression in diseases like cancer. nih.gov For example, a "bottom-up" HCD/ETD-based mass spectrometric analysis has been used to map the human O-GalNAc glycoproteome. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure, conformation, and dynamics of carbohydrates in solution. diva-portal.org
Conformational Analysis: NMR is used to study the conformational preferences of mannose-containing molecules. For example, studies on α-D-mannose derivatives have shown that the population of different rotamers of the hydroxymethyl group depends on the aglycon present. researchgate.net For the disaccharide α-D-Manp-(1→2)-α-D-Manp-OMe, which is found in N- and O-linked glycoproteins, NMR has been used to study the conformational space of its glycosidic linkage. diva-portal.org
Advanced NMR Techniques: High-field NMR, often beyond 900 MHz, combined with isotopic labeling, provides detailed atomic-level information. mdpi.com Techniques like 1D 1H,1H-NOESY and 1D 1H,1H-T-ROESY are used to obtain inter-residue proton-proton distances, while J-HMBC experiments provide information about conformationally dependent heteronuclear coupling constants across glycosidic linkages. rsc.org
Combined with Molecular Dynamics: NMR data is frequently combined with molecular dynamics (MD) simulations to provide a more complete picture of molecular conformation and dynamics. rsc.orgnih.gov This combined approach has been used to study a series of α-linked mannopyranose disaccharides, which are models for oligo- and polysaccharides found in fungi, bacteria, and viral and mammalian glycoproteins. nih.gov The simulations, using force fields like CHARMM36 and Drude, can describe inter-glycosidic proton-proton distances well, though some deviations from experimental NMR scalar coupling constants can occur. rsc.orgnih.gov
Lectin Affinity Chromatography and Glycan-Binding Assays
Lectins, proteins that bind specifically to certain carbohydrate residues, are invaluable tools for the isolation and separation of glycoproteins containing alpha-D-mannose. cytivalifesciences.com
Lentil Lectin (LCA): Lentil lectin, isolated from Lens culinaris, binds to molecules with α-D-mannose and α-D-glucose residues. cytivalifesciences.comusbio.net It is used in affinity chromatography to purify glycoproteins, glycolipids, and polysaccharides. cytivalifesciences.com Capto™ Lentil Lectin is a chromatography resin based on a rigid, high-flow agarose (B213101) matrix, enabling efficient downstream processing. cytivalifesciences.comcreativebiomart.net The binding of molecules to this resin requires the presence of Mn²⁺ and Ca²⁺ ions. cytivalifesciences.com Elution is typically achieved using a gradient of α-D-methylmannoside or α-D-methylglucoside. cytivalifesciences.com
Concanavalin (B7782731) A (Con A): Con A, from the jack bean (Canavalia ensiformis), is another mannose/glucose-binding lectin. It binds to molecules with α-D-mannopyranosyl and α-D-glucopyranosyl residues. It is used to purify glycoproteins, polysaccharides, and glycolipids and to detect changes in carbohydrate composition.
Other Mannose-Binding Lectins: A mannose-specific lectin has also been isolated from Sternbergia lutea bulbs, which is a dimeric protein that interacts with various α-mannans and galactomannans. nih.gov
Glycan-Binding Assays: These assays are used to study the interaction between lectins and glycans. For instance, a solid-phase assay has been developed for the quantitative and qualitative analysis of glycoproteins containing mannose 6-phosphate (Man6-P) residues, using a soluble form of the cation-independent Man6-P receptor. nih.gov This can be used in a dot blot format for analyzing total levels of Man6-P glycoproteins or in a western blot format to identify specific Man6-P glycoproteins. nih.gov
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is an optical detection method that provides real-time kinetic data on biomolecular interactions without the need for labeling. aai.orgbruker.com It is used to measure the affinity and kinetics of interactions between mannose-containing molecules and their binding partners.
Kinetic Analysis of Lectin Binding: SPR is used to study the interaction of mannosylated proteins with lectins like Mannose-Binding Lectin (MBL) and Concanavalin A (Con A). bruker.comnih.gov For example, the kinetics of the interaction between mannosylated bovine serum albumin (Man-BSA) and rabbit MBL were characterized using SPR, showing that binding increased with the number of mannose residues, primarily due to a reduction in the dissociation rate. nih.gov
Inhibitor Screening: A novel SPR assay was developed to screen for inhibitors of human MBL binding to carbohydrate arrays. nanocarb.eu This biosensor-based assay is expected to accelerate the discovery of MBL inhibitors for therapeutic applications. nanocarb.eu
Analyzing Complex Interactions: SPR can be combined with other techniques, like HPLC, to analyze the binding of complex mixtures of glycans to lectins. oup.com An SPR-based protocol has also been designed to gather kinetic information on the interaction between multivalent glycoconjugates and clustered lectins on a surface. researchgate.net
Measuring Binding to Other Receptors: SPR has been used to measure the interaction of MBL and the complement component C1q with Complement Receptor 1 (CR1). frontiersin.org These studies have shown that both MBL and C1q bind to CR1 with high affinity in the nanomolar range. frontiersin.org
Enzymatic and Colorimetric Assays for Mannose Metabolites
Enzymatic and colorimetric assays are employed for the quantification of mannose and its phosphorylated metabolites, which are crucial intermediates in glycosylation pathways. jst.go.jp
Mannose Quantification: ELISA (enzyme-linked immunosorbent assay) kits are available for the precise quantification of mannose in biological samples like serum, plasma, and tissue homogenates. assaygenie.com These kits are based on antibody-antigen interactions and use a colorimetric detection system. mybiosource.com A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has also been developed for the accurate quantification of mannose in human plasma without a derivatization step. nih.gov
Mannose-6-Phosphate (B13060355) Assays: Mannose-6-phosphate isomerase (MPI) is a key enzyme in the glycosylation pathway, and ELISA kits are available to measure its levels in human samples. assaygenie.com
This compound 1-Phosphate Quantification: An enzymatic colorimetric method has been developed to quantify α-D-mannose 1-phosphate (α-Man1P). jst.go.jp In this assay, α-Man1P is converted through a series of enzymatic reactions to D-glucose 6-phosphate, which is then measured. This method is useful for studying enzymes that produce α-Man1P. jst.go.jp
Assay Kits for Multiple Sugars: Kits are also available for the combined measurement of D-mannose, D-fructose, and D-glucose in various samples, including plant products and biological cultures. neogen.com
In vitro and In vivo Model Systems for Metabolic and Functional Investigations
In vitro and in vivo models are essential for investigating the metabolic pathways and biological functions of this compound.
In vitro Models:
Cell Lines: Human cell lines are used to study the O-mannose glycoproteome. For example, "SimpleCell" lines, engineered using zinc finger nuclease gene targeting, have simplified O-glycan structures that facilitate proteome-wide analysis of O-glycoproteins. pnas.org Double knockout of genes like POMGNT1 and COSMC in cell lines such as MDA-MB-231 allows for the enrichment and identification of O-mannosylated glycoproteins. pnas.org
Enzyme Systems: In vitro assays using purified enzymes are used to characterize the activity of proteins involved in mannose metabolism.
In vivo Models:
Yeast: Genetically engineered yeast strains, with deletions in genes involved in N-glycan processing, have been developed to produce homogeneous, isotopically labeled high-mannose-type oligosaccharides for structural studies by NMR. mdpi.com
Animal Models:
Mice: Mouse models of mannose-binding lectin (MBL) deficiency have been generated to explore the function of MBL in health and disease. nih.gov Studies in aging mouse models have shown that the urinary tract undergoes functional changes that increase susceptibility to UTIs, and that D-mannose supplementation can mitigate some of these changes. bcm.edu
Other Animal Models: Animal models have also been used to demonstrate the potential of D-mannose in preventing urinary tract infections by inhibiting bacterial adherence to the urinary tract walls. umn.eduisrctn.comisrctn.com
Interactive Data Table: Research Methodologies for this compound
| Methodology Category | Specific Technique | Primary Application in this compound Research | Key Findings/Capabilities |
| Glycan Analysis | Mass Spectrometry (MS) | Structural elucidation of glycoproteins and glycans. creative-proteomics.comspectroscopyonline.com | Identifies peptide sequence, glycosylation sites, and glycan structure. spectroscopyonline.com Differentiates isomers. spectroscopyonline.comacs.org |
| Glycan Analysis | Nuclear Magnetic Resonance (NMR) | Conformational and dynamic studies of mannose-containing oligosaccharides. diva-portal.orgrsc.org | Determines 3D structure and flexibility in solution. diva-portal.org |
| Glycan Analysis | Lectin Affinity Chromatography | Purification and separation of mannosylated glycoproteins. cytivalifesciences.com | Isolates molecules with specific mannose linkages for further analysis. cytivalifesciences.com |
| Kinetic Analysis | Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics and affinity. aai.orgbruker.com | Quantifies binding strength (K_D) and rates (k_a, k_d) of mannose-lectin interactions. nih.govfrontiersin.org |
| Metabolite Quantification | Enzymatic/Colorimetric Assays | Measurement of mannose and its phosphorylated metabolites. jst.go.jpassaygenie.com | Enables quantification in various biological samples like plasma and tissue. assaygenie.comnih.gov |
| Functional Investigation | In vitro & In vivo Models | Studying metabolic pathways and biological roles. pnas.orgnih.govbcm.edu | Elucidates function in cellular processes and disease models (e.g., UTIs, aging). nih.govbcm.edu |
Computational Chemistry and Bioinformatics Approaches
Computational chemistry and bioinformatics have become indispensable tools in the study of α-D-mannose and its interactions. These methodologies provide insights at an atomic level, guiding experimental work and accelerating the discovery process for new therapeutic agents and biological probes.
Molecular Dynamics Simulations to Elucidate Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the conformational behavior and interaction dynamics of molecules over time. In the context of α-D-mannose, MD simulations have been crucial for elucidating the nature of its interactions with proteins and its behavior in different solvent environments.
MD simulations have been applied to study the conformational dynamics of oligosaccharides containing α-D-mannose. For instance, a study on the disaccharide α-d-Manp-(1 → 3)-β-d-Glcp-OMe in both water and a water/DMSO mixture revealed that the molecule is relatively rigid, without significant rotation around the glycosidic linkage, a finding consistent with experimental data. acs.org The simulations also highlighted how the choice of solvent potential models can influence the predicted conformation, emphasizing the need for careful parameterization. acs.org
In more complex systems, MD simulations are used to refine structures of α-D-mannose derivatives bound to proteins. A model of a trimannoside complexed with the mannose-binding protein (MBP) from rats was refined using MD simulations in the presence of water. nih.gov These simulations indicated that in the bound state, the α(1→6) linkage predominantly adopts a single conformation, while the α(1→3) linkage remains flexible, sampling multiple states similar to its behavior in a free solution. nih.gov The simulations also identified direct and water-mediated hydrogen bonds between the sugar and the protein, offering a detailed view of the binding interface. nih.gov
Furthermore, MD simulations help in understanding the specificity of lectin-carbohydrate interactions. Simulations of lectins from the Arachis genus with α-methyl-D-mannoside confirmed their specificity for this ligand over mannose. ugent.be Studies on the FimH adhesin, a key protein in bacterial infections, have used MD simulations to explore the dynamics of its mannose-binding site. mdpi.com These simulations, sometimes employing steered molecular dynamics (sMD) where external forces are applied, have revealed conformational changes in the protein upon binding, such as the extension of an interdomain linker loop, which is critical for its adhesive function under shear force. mdpi.com
Table 1: Selected Molecular Dynamics (MD) Simulation Studies of α-D-Mannose and its Derivatives
| System Studied | Key Findings | Reference |
|---|---|---|
| α-d-Manp-(1 → 3)-β-d-Glcp-OMe disaccharide | The disaccharide is conformationally rigid around the glycosidic linkage in both water and water/DMSO solutions. Solvent models significantly impact predicted conformations. | acs.org |
| Methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside bound to Mannose-Binding Protein (MBP) | Refined the bound conformation, showing the α(1→6) linkage is restricted while the α(1→3) linkage remains flexible. Identified specific hydrogen bonding networks. | nih.gov |
| Arachis duranensis lectin (ADL) and Arachis ipaensis lectin (AIL) with α-methyl-D-mannoside | Revealed that the lectins have more stable interactions with α-methyl-D-mannoside compared to mannose. | ugent.be |
| FimH lectin domain with α-D-mannose | Characterized the polar binding pocket and surrounding hydrophobic residues. sMD simulations showed force-dependent conformational changes crucial for adhesion. | mdpi.com |
| Mannose Receptor CD206 with various mannosides | Optimized complex structures and calculated interaction parameters. Showed that CD206 binds more tightly to branched oligosaccharides resembling microbial cell wall surfaces. | nih.gov |
Protein-Ligand Docking for Inhibitor Design
Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is extensively used in drug design to screen virtual libraries of compounds and to rationalize the activity of known inhibitors, thereby guiding the synthesis of more potent and selective molecules.
In the design of inhibitors targeting mannose-recognizing proteins, docking has been instrumental. For example, docking studies of α-D-mannose derivatives against a homolog of human Golgi α-mannosidase II (hGM) were used to explain their inhibitory activity. nih.gov While several sulfonyl derivatives showed micromolar inhibition, docking revealed that only the benzylsulfonyl derivative achieved a binding pose that conferred selectivity for the target enzyme. nih.gov
Docking has been particularly fruitful in the development of antagonists for the bacterial adhesin FimH, a therapeutic target for urinary tract infections. rsc.orgaun.edu.eg Molecular docking was used to predict the binding modes of newly designed asymmetrically disubstituted glyceryl α-D-mannopyranosides. rsc.org The calculations suggested two primary binding modes within the "tyrosine gate" of the FimH binding site, where one aromatic part of the ligand interacts with this gate, while a second aromatic moiety explores a different lipophilic region, a novel interaction not previously exploited. rsc.org This structural insight is critical for designing next-generation inhibitors with improved properties. rsc.org
Similarly, in the design of new aryl and heteroaryl thiomannosides as FimH antagonists, docking simulations were performed. aun.edu.eg The results showed that the mannose scaffold of the ligands forms conserved hydrogen bonds with key residues in the FimH binding pocket, such as Asp54, Gln133, and Asn135. aun.edu.eg The models also indicated that the aglycone part of the most active compounds extended into the hydrophobic tyrosine gate, explaining their enhanced binding affinity. aun.edu.eg These computational predictions provide a structural basis for the observed inhibitory activities and guide further synthetic efforts. aun.edu.eg
Table 2: Examples of Protein-Ligand Docking for α-D-Mannose-Based Inhibitor Design
| Target Protein | Ligand Class | Key Insights from Docking | Reference |
|---|---|---|---|
| Golgi α-mannosidase II (hGM) homolog | α-D-mannopyranosides with sulfonyl groups | Explained the structural basis for the selective inhibitory activity of the benzylsulfonyl derivative. | nih.gov |
| FimH Adhesin | Branched glyceryl α-D-mannopyranosides | Predicted two binding modes ("in" and "out") within the tyrosine gate and identified interactions with a previously unexplored lipophilic region. | rsc.org |
| FimH Adhesin | Aryl and heteroaryl thiomannosides | Confirmed conserved H-bond interactions of the mannose moiety and showed that potent inhibitors orient their hydrophobic aglycones within the tyrosine gate. | aun.edu.eg |
| Arachis genus lectins | Mannosides | Docking scores indicated different theoretical binding energies for various monosaccharides and disaccharides. | ugent.be |
Synthetic Chemistry Methodologies for Mannoside Derivatives and Glycoconjugates
The synthesis of α-D-mannose derivatives and glycoconjugates is essential for studying their biological functions and for developing carbohydrate-based therapeutics. A variety of sophisticated chemical and enzymatic strategies have been developed to construct these complex molecules with high stereoselectivity and yield.
Chemical synthesis of simple mannosides, like methyl α-D-mannopyranoside, can be achieved by reacting mannose with an alcohol (e.g., methyl alcohol) in the presence of an acid catalyst. chemsynlab.com More complex oligosaccharides require multi-step procedures involving protected monosaccharide building blocks. A common strategy is the use of glycosyl donors and acceptors. For instance, the synthesis of an α-(1→4)-linked disaccharide and an αMan–(1→2)–αMan–(1→6)-linked trisaccharide was accomplished using an N-iodosuccinimide/silver triflate promoted glycosylation as the key step. rsc.org This method involved coupling a thiomannoside donor with a suitably protected mannoside acceptor. rsc.org
Protecting group chemistry is central to oligosaccharide synthesis. A highly regioselective method for the direct 2,3-O-isopropylidenation of α-d-mannopyranosides using 2-methoxypropene (B42093) and a catalytic amount of acid has been reported. mdpi.comresearchgate.net The resulting 2,3-O-isopropylidene-α-d-mannopyranosides are valuable building blocks, as demonstrated by their use in an efficient synthesis of a 3,6-branched mannose trisaccharide, a core structure found in N-linked glycans. mdpi.comresearchgate.net The synthesis of thioglycoside derivatives, such as phenyl 1-thio-α-D-mannopyranoside, often involves multiple protection and deprotection steps to achieve selective modification at specific hydroxyl groups. google.com
Modern synthetic methods like the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition ("click chemistry") have been employed for the high-yield synthesis of α-D-mannoside ligands. researchgate.net This approach allows for the efficient conjugation of mannose units to various scaffolds, creating monovalent and multivalent structures designed to interact with specific protein targets. researchgate.net Furthermore, enzymatic synthesis provides an alternative route. For example, α-mannosidases can be used to catalyze the reaction between mannose and an alcohol or to achieve transglycosylation for building short-chain α-(1→2) mannopyranosyl oligosaccharides, although chemical methods often provide improved yields for larger structures. chemsynlab.comnih.gov
Table 3: Overview of Synthetic Methodologies for α-D-Mannoside Derivatives
| Methodology | Description | Example Product(s) | Reference |
|---|---|---|---|
| Acid-Catalyzed Glycosylation | Reaction of mannose with an alcohol in the presence of an acid catalyst. | Methyl α-D-mannopyranoside | chemsynlab.com |
| Promoter-Mediated Glycosylation | Coupling of a glycosyl donor (e.g., thioglycoside) with a glycosyl acceptor using promoters like N-iodosuccinimide/AgOTf. | α-(1→4)-linked disaccharides and α-(1→2, 1→6)-linked trisaccharides | rsc.org |
| Regioselective Protection | Direct 2,3-O-isopropylidenation of α-d-mannopyranosides using 2-methoxypropene and TsOH·H₂O. | 2,3-O-isopropylidene-α-d-mannopyranosides; 3,6-branched mannose trisaccharide | mdpi.com, researchgate.net |
| Click Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition to link mannosyl units to various scaffolds. | Mono-, di-, and trivalent α-D-mannopyranosyl conjugates | researchgate.net |
| Enzymatic Synthesis | Use of enzymes like α-mannosidases for transglycosylation reactions. | αMan-(1→2)-αMan-(1→2)-αManOH | nih.gov |
| Thioglycoside Synthesis | Multi-step synthesis involving protection (e.g., benzylidene acetal (B89532) formation) and selective modification. | Phenyl 1-thio-α-D-mannopyranoside derivatives | google.com |
Future Research Directions for Alpha D Mannose
Further Elucidation of Comprehensive Biological Roles and Intricate Mechanisms
While alpha-D-Mannose is recognized for its role in protein glycosylation and its interaction with bacterial adhesins like FimH, its full spectrum of biological activities remains to be charted. nih.govoup.com Future research must delve deeper into its nuanced roles in cellular processes beyond its established functions. Investigations are needed to understand its impact on immunoregulation, where it has been shown to influence macrophage activation and T-cell differentiation. techscience.combiorxiv.org Recent findings suggest mannose can inhibit the growth of certain cancer cells and enhance the efficacy of cancer therapies, pointing to a need to unravel the underlying molecular pathways. researchgate.net Specifically, research could focus on how mannose metabolism affects signaling pathways such as PI3K/Akt/mTOR and the expression of immune checkpoint molecules like PD-L1. techscience.comfrontiersin.org A comprehensive understanding of how cells sense and respond to changes in this compound levels, and the downstream consequences for cell fate and function, is a critical area for future exploration.
Continued Development and Optimization of Mannose-Based Therapeutics
The development of this compound derivatives as anti-adhesive agents against pathogens represents a promising non-antibiotic strategy. nih.gov A primary focus has been the design of antagonists for the bacterial adhesin FimH to prevent urinary tract infections (UTIs) caused by uropathogenic E. coli. nih.govacs.orgacs.org Structure-guided drug design has led to the creation of potent biaryl mannosides with nanomolar binding affinity for FimH. nih.govacs.org
Future work should continue to optimize these mannoside-based therapeutics. This includes enhancing their oral bioavailability, metabolic stability, and pharmacokinetic profiles to ensure effective concentrations are achieved in the urinary tract. acs.org The exploration of dimeric and multivalent mannoside constructs, which have shown significantly increased potency, is a key avenue for development. nih.govacs.org Furthermore, expanding the application of mannose-based therapeutics to combat other pathogens that utilize mannose-specific lectins for host adhesion is a logical next step. This requires identifying and validating new bacterial or viral targets and designing specific mannosides against them.
| Therapeutic Strategy | Target | Mechanism of Action | Key Research Findings | Future Optimization |
| FimH Antagonists | FimH adhesin of E. coli | Block bacterial adhesion to urothelial cells. nih.govacs.org | Optimized biaryl mannosides show low nanomolar binding affinity and sub-micromolar cellular activity. nih.govacs.org | Improve oral bioavailability; develop dimeric and multivalent forms for increased potency. nih.govacs.org |
| Anti-inflammatory Agents | Macrophages, T-cells | Modulates cytokine production and immune cell function. techscience.com | D-mannose can inhibit LPS-induced IL-1β production and downregulate mTOR/NF-κB signaling. techscience.com | Elucidate specific receptor interactions and downstream signaling pathways. |
| Cancer Therapy Adjuvants | Cancer cells (e.g., TNBC) | Inhibits tumor growth and enhances immunotherapy. researchgate.net | Mannose facilitates the degradation of PD-L1 by affecting its glycosylation. techscience.com | Investigate efficacy across a broader range of cancer types and in combination with other therapies. researchgate.net |
In-depth Investigation of Metabolic Crosstalk and Regulatory Networks
The metabolism of this compound is intricately linked with central carbon metabolism, particularly glycolysis. researchgate.net Mannose enters the glycolytic pathway after being converted to mannose-6-phosphate (B13060355) and then to fructose-6-phosphate (B1210287). researchgate.net However, the broader regulatory networks and metabolic crosstalk involving mannose are not fully understood. Future research should aim to map the metabolic fate of this compound in different cell types and tissues under various physiological and pathological conditions.
Recent studies have highlighted connections between mannose metabolism and conditions like type 2 diabetes and alcoholic liver disease. biorxiv.orgfrontiersin.org It is crucial to investigate how mannose supplementation or altered mannose metabolism impacts other major metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, fatty acid metabolism, and amino acid metabolism. frontiersin.orgoup.com Understanding these intricate connections will be vital for predicting the systemic effects of mannose-based therapies and for identifying new therapeutic opportunities for metabolic disorders.
Application of Advanced Glycomics and Structural Biology Techniques
Glycomics, the comprehensive study of the entire set of glycans in an organism, offers powerful tools to investigate the roles of this compound. acs.org Advanced mass spectrometry techniques can be used to map the sites of O-mannosylation on proteins like alpha-dystroglycan and to characterize the full diversity of mannose-containing glycan structures. nih.gov Glycan arrays are instrumental in identifying novel mannose-binding proteins and in defining the binding specificity of lectins and pathogens. nih.gov
Future research should leverage these high-throughput technologies to build a more complete picture of the "mannose-ome." acs.org This includes identifying all proteins that are modified with mannose-containing glycans and understanding how this glycosylation changes in disease. In parallel, structural biology techniques such as X-ray crystallography and cryo-electron microscopy will continue to be essential for visualizing the interactions between this compound, mannosides, and their protein targets at atomic resolution. nih.govnih.gov This structural information is invaluable for the rational design of new and more potent therapeutic agents. oup.com
| Technique | Application for this compound Research | Potential Future Discoveries |
| Mass Spectrometry | Site-mapping of O-mannosylation; structural characterization of mannose-containing glycans. nih.gov | Identification of novel mannosylated proteins and disease-specific glycan signatures. |
| Glycan Arrays | Defining binding specificity of mannose-binding proteins (lectins, antibodies, pathogens). nih.gov | Discovery of new endogenous and exogenous mannose receptors; screening for inhibitors. |
| X-ray Crystallography | Determining the 3D structure of mannose/mannoside-protein complexes. nih.govacs.org | Atomic-level details to guide structure-based drug design and optimization of FimH antagonists. |
| NMR Spectroscopy | Analyzing the conformation and dynamics of mannose-containing oligosaccharides. | Understanding the structural basis for the recognition of complex mannose-rich glycans. |
Q & A
Q. How should researchers validate this compound-specific assays to minimize cross-reactivity?
Q. What strategies improve reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., via Zenodo) and detailed protocols (e.g., protocols.io ). Use blinded analysis and pre-register study designs to reduce bias .
Emerging Research Directions
Q. What role does this compound play in gut microbiota modulation, and how can this be experimentally explored?
- Methodological Answer : Conduct metagenomic sequencing of fecal samples from murine models fed mannose-supplemented diets. Pair with metabolomic profiling (LC-MS) to identify microbial metabolites. Control for dietary confounders via pair-feeding protocols .
Q. How can CRISPR-Cas9 be leveraged to study host gene responses to this compound supplementation?
- Methodological Answer : Generate gene knockout cell lines (e.g., mannose-6-phosphate isomerase-deficient) and assess rescue phenotypes via transcriptomics (RNA-seq). Validate pathways (e.g., glycosylation) using Western blotting for key proteins like GFPT1 .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
